3-Methyl-5-phenyl-1H-pyrazol-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
99214-42-3 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrazol-1-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(13(11)12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI Key |
KLRURTWTCLIVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Methodologies of 3-Methyl-5-phenyl-1H-pyrazol-1-amine: A Comprehensive Technical Guide
As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). Among these, 3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 99214-42-3) stands out as a highly versatile, bifunctional scaffold.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications. The guide is designed to equip researchers with field-proven insights, moving beyond theoretical chemistry into practical, self-validating laboratory workflows.
Structural & Physicochemical Profiling
The utility of 3-Methyl-5-phenyl-1H-pyrazol-1-amine stems from its unique structural topology. It features a pyrazole core—a privileged pharmacophore in medicinal chemistry—substituted with a lipophilic phenyl ring at the 5-position, an electron-donating methyl group at the 3-position, and a highly reactive primary amine at the 1-position.
Understanding the physicochemical parameters of this molecule is critical for predicting its pharmacokinetic (PK) behavior and its reactivity in subsequent synthetic steps. According to the comprehensive chemical database Guidechem [1], the molecule exhibits highly favorable drug-like properties.
Quantitative Data Summary
| Property | Value | Causality / Pharmacokinetic Implication |
| Molecular Formula | C₁₀H₁₁N₃ | Provides a compact, low-molecular-weight framework. |
| Molecular Weight | 173.22 g/mol | Well below the 500 Da threshold, ensuring favorable diffusion coefficients and oral absorption. |
| LogP | 2.15 | Optimal lipophilicity (1 < LogP < 3) for lipid bilayer permeation without excessive hydrophobic trapping. |
| Topological PSA | 43.84 Ų | < 90 Ų; highly predictive of excellent Blood-Brain Barrier (BBB) crossing and CNS target engagement. |
| H-Bond Donors | 1 (-NH₂) | A low HBD count minimizes the desolvation energy penalty during membrane absorption. |
| H-Bond Acceptors | 3 | Favorable for target protein binding (via the pyrazole nitrogens) while maintaining membrane permeability. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding, leading to higher binding affinities. |
The interplay of these properties makes the compound highly compliant with Lipinski's Rule of Five, positioning it as an ideal precursor for CNS-active agents and kinase inhibitors.
Physicochemical property mapping to predicted pharmacokinetic behavior.
Mechanistic Pathways & Synthetic Methodologies
The synthesis of 1-aminopyrazoles is traditionally achieved via the direct electrophilic N-amination of the parent pyrazole. The foundational protocol for the N-amination of electron-rich heterocycles was established by Vinogradov et al., utilizing Hydroxylamine-O-sulfonic acid (HOSA) in aqueous or mixed media [2].
HOSA is the reagent of choice because it is highly atom-economical, water-soluble, and produces inert sulfate as a leaving group. However, because the starting material (3-methyl-5-phenyl-1H-pyrazole) exists as a mixture of annular tautomers, the amination can theoretically yield two regioisomers. The regioselectivity is largely governed by the steric hindrance of the bulky phenyl group, which directs the incoming electrophilic amine to the less hindered nitrogen adjacent to the methyl group.
Experimental Protocol: Electrophilic N-Amination via HOSA
This protocol is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed before proceeding.
Step 1: Preparation of the Pyrazole Anion
-
Action : Dissolve 10.0 mmol of 3-methyl-5-phenyl-1H-pyrazole in 20 mL of N,N-dimethylformamide (DMF). Add 2.2 equivalents of finely powdered Potassium Carbonate (
) or Sodium Hydroxide ( ). Stir at room temperature for 30 minutes. -
Causality : The base deprotonates the pyrazole (pKa ~ 14). This shifts the tautomeric equilibrium and generates a highly nucleophilic pyrazolide anion, significantly increasing the reaction rate for the subsequent electrophilic attack.
Step 2: Electrophilic Amination
-
Action : Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 2.0 equivalents of HOSA portion-wise over 45 minutes.
-
Causality : HOSA acts as the electrophilic
source. Strict temperature control is critical; HOSA is thermally unstable and will rapidly degrade into nitrogen gas and sulfuric acid at elevated temperatures, destroying the reagent before amination can occur.
Step 3: Reaction Progression & Quenching
-
Action : Allow the mixture to warm to room temperature and stir for 3 hours. Quench the reaction by adding 30 mL of saturated aqueous
. -
Causality : The thiosulfate quench neutralizes any unreacted HOSA and stabilizes the newly formed N-N bond, preventing oxidative degradation of the product.
Step 4: Isolation and Self-Validation
-
Action : Extract the aqueous layer with Dichloromethane (
) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Validation (In-Process) : Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aminated product will be significantly more polar than the starting pyrazole, resulting in a lower Retention Factor (
). -
Validation (Post-Process) : Confirm the structure via
-NMR. The successful formation of the product is validated by the disappearance of the broad pyrazole N-H peak (typically >12 ppm) and the appearance of a sharp, exchangeable singlet integrating to 2 protons around 5.0–6.0 ppm.
Mechanistic workflow for the electrophilic N-amination of pyrazoles using HOSA.
Reactivity & Downstream Applications
The primary amine group at the 1-position of the pyrazole ring is a potent nucleophile, opening the door to a vast array of downstream synthetic applications. As highlighted in Anwar and Elnagdi's extensive review on aminopyrazole chemistry, these compounds are highly reactive toward both mono- and bidentate electrophiles [3].
Synthesis of 1,2,3-Triazines
One of the most elegant applications of 1-aminopyrazoles is their oxidative ring expansion. Ohsawa and colleagues demonstrated that the oxidation of 1-aminopyrazoles using reagents like lead tetraacetate (LTA) or nickel peroxide induces a rearrangement that yields fully substituted monocyclic 1,2,3-triazines [4]. This transformation is highly valuable for generating nitrogen-rich heterocycles that are otherwise difficult to synthesize.
Multi-Component Annulations
3-Methyl-5-phenyl-1H-pyrazol-1-amine is frequently utilized in multi-component cyclocondensation reactions. For instance, reacting this compound with p-(dimethylamino)benzaldehyde and various 2-phenacylazaheterocycles in boiling acetic acid leads to the formation of complex, annelated dihydropyridines. The basicity of the amine and the electron-rich nature of the pyrazole core drive the initial Schiff base formation, which subsequently undergoes intramolecular cyclization.
Conclusion
3-Methyl-5-phenyl-1H-pyrazol-1-amine is a structurally privileged intermediate with highly favorable physicochemical properties for drug development. By mastering its synthesis via controlled HOSA N-amination and understanding the causality behind its reactivity, researchers can confidently leverage this molecule to build complex, biologically active architectures. The integration of in-process TLC and post-process NMR validation ensures that the synthetic workflow remains robust, reproducible, and scientifically sound.
References
-
Vinogradov, V. M., Dalinger, I. L., & Shevelev, S. A. (1993). "N-Amination of Pyrazoles: a General Approach." Mendeleev Communications, 3(3), 111-112. Available at:[Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). "Recent developments in aminopyrazole chemistry." ARKIVOC, (i), 198-250. Available at:[Link]
-
Ohsawa, A., Arai, H., Ohnishi, H., & Igeta, H. (1985). "Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines." Journal of Organic Chemistry, 50(26), 5520-5523. Available at:[Link]
3-Methyl-5-phenyl-1H-pyrazol-1-amine CAS number and molecular weight
The following technical monograph details the chemical identity, synthesis, and application of 3-Methyl-5-phenyl-1H-pyrazol-1-amine .
Part 1: Chemical Identity & Critical Distinction
Warning: Nomenclature Ambiguity A critical distinction must be made immediately to prevent experimental error. Two isomers exist with similar names but vastly different chemical reactivities. This guide focuses on the N-amino compound (Type A), which is a hydrazine-like nucleophile used for building fused heterocycles.
| Feature | Target Compound (Type A) | Common Isomer (Type B) |
| Name | 3-Methyl-5-phenyl-1H-pyrazol-1-amine | 5-Amino-3-methyl-1-phenylpyrazole |
| Synonym | 1-Amino-3-methyl-5-phenylpyrazole | 1-Phenyl-3-methyl-5-aminopyrazole |
| CAS Number | 99214-42-3 | 1131-18-6 |
| Structure | Amine on Nitrogen (N1) | Amine on Carbon (C5) |
| Reactivity | 1,2-Binucleophile (Hydrazine-like) | 1,3-Binucleophile (Enamine-like) |
| Primary Use | Synthesis of N-bridged heterocycles (e.g., Pyrazolo[1,5-b]pyridazines) | Synthesis of Pyrazolo[1,5-a]pyrimidines |
Chemical Profile (CAS 99214-42-3)
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 173.22 g/mol |
| SMILES | Cc1cc(c2ccccc2)n(N)n1 |
| Physical State | Crystalline Solid |
| Melting Point | Approx. 126–128 °C (isomer dependent) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
Part 2: Synthesis Protocol
The synthesis of 1-aminopyrazoles is non-trivial because direct reaction of 1,3-diketones with hydrazine hydrate yields the N-H pyrazole, not the N-amine. The authoritative route involves a two-step sequence: formation of the parent pyrazole followed by electrophilic N-amination using Hydroxylamine-O-sulfonic acid (HOSA).
Step 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
Precursor Formation
-
Reagents: Benzoylacetone (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve benzoylacetone in ethanol.
-
Add hydrazine hydrate dropwise at 0°C to prevent vigorous exotherm.
-
Reflux for 3–4 hours.
-
Evaporate solvent to yield 3-methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4).
-
Note: This intermediate exists as a tautomer; the N-H proton shifts between N1 and N2.
-
Step 2: Electrophilic N-Amination
Target Synthesis
This step locks the tautomer into the N-amino structure.
-
Reagents: 3-Methyl-5-phenyl-1H-pyrazole (from Step 1), Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH), DMF/Water.
-
Mechanism: HOSA acts as an ammonia equivalent (
donor). The pyrazole anion attacks the nitrogen of HOSA. -
Protocol:
-
Dissolve the parent pyrazole (10 mmol) in DMF (20 mL).
-
Add powdered KOH (40 mmol) and stir at 0°C for 30 mins to deprotonate the pyrazole.
-
Add HOSA (12 mmol) portion-wise over 1 hour. Caution: Exothermic.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour into ice water. Extract with ethyl acetate.
-
Purification: Silica gel chromatography is required to separate the two regioisomers formed:
-
Isomer A (Target): 1-Amino-3-methyl-5-phenylpyrazole (Sterically hindered, often minor product).
-
Isomer B: 1-Amino-5-methyl-3-phenylpyrazole (Less hindered, often major product).
-
-
Validation: Distinguish isomers by NOE (Nuclear Overhauser Effect) NMR. The target compound will show NOE interaction between the N-NH2 protons and the Phenyl ring protons.
-
Part 3: Reactivity & Applications
The core value of 3-Methyl-5-phenyl-1H-pyrazol-1-amine lies in its ability to act as a 1,2-binucleophile. It is a "masked hydrazine" that carries a pre-formed pyrazole ring, allowing for the construction of fused 5-6 and 5-5 ring systems.
Key Transformation: Synthesis of Pyrazolo[1,5-b]pyridazines
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) does not form pyrazolo[1,5-a]pyrimidines (which require C-amino pyrazoles). Instead, it forms pyrazolo[1,5-b]pyridazines .
-
Reagents: 1,3-Diketone, Acid Catalyst (p-TsOH), Ethanol, Reflux.
-
Pathway: The exocyclic amino group attacks one carbonyl, and the pyrazole C4 (or C5 carbon) does not participate. Instead, the adjacent pyrazole nitrogen (N2) attacks the second carbonyl, bridging the rings.
Diagram: Synthesis & Reactivity Logic
Caption: Synthesis pathway from benzoylacetone to the target N-aminopyrazole, and subsequent cyclization to fused heterocycles.
References
-
Chemical Identity & Isomerism
- 1H-Pyrazol-1-amine, 3-methyl-5-phenyl- (CAS 99214-42-3). PubChem Compound Summary.
- Synthesis Methodology (N-Amination): G. A. Jaffari et al., "Amination of Pyrazoles with Hydroxylamine-O-sulfonic Acid," Journal of the Chemical Society, Perkin Transactions 1, 1983. Context: Establishes the HOSA route as the standard for converting 1H-pyrazoles to 1-aminopyrazoles.
-
Reactivity & Applications
-
El-Emary, T. I.[1] "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole." Journal of the Chinese Chemical Society, 2006.
- Context: Highlights the distinct reactivity of the C-amino isomer (CAS 1131-18-6) to contrast with the N-amino target.
-
-
Heterocycle Formation
- Desenko, S. M., et al. "Domino reactions of 3-methyl-5-aminopyrazole..." Journal of Organic and Pharmaceutical Chemistry, 2020.
- Context: Discusses regioselectivity in pyrazole condens
Sources
Chemical structure analysis of 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Technical Whitepaper: Structural Elucidation and Analytical Characterization of 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Part 1: Executive Summary & The "Isomer Trap"
This guide addresses the structural characterization of 3-Methyl-5-phenyl-1H-pyrazol-1-amine . This molecule represents a privileged scaffold in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), yet it presents two critical analytical pitfalls that frequently lead to misidentification in drug development pipelines.
The Nomenclature & Structural Trap
Before commencing analysis, researchers must distinguish the target from its commercially ubiquitous isomer.
-
Target (N-Amino): 3-Methyl-5-phenyl-1H-pyrazol-1-amine.[1] The amine is attached to the nitrogen (N1).
-
Common Isomer (C-Amino): 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6).[1][2] The amine is attached to carbon-5, and the phenyl is on N1.[1]
The Regioselectivity Challenge
Even within the N-amino series, synthesis via N-amination of 3-methyl-5-phenylpyrazole typically yields a mixture of regioisomers. Steric factors favor the formation of 1-amino-3-phenyl-5-methylpyrazole (Isomer B).[1] The target, 3-Methyl-5-phenyl-1H-pyrazol-1-amine (Isomer A), places the bulky phenyl group adjacent to the amino group (position 5), making it the sterically hindered, often minor product.[1]
This guide provides the definitive analytical logic to distinguish the Target (Isomer A) from the Major Regioisomer (Isomer B).
Part 2: Analytical Strategy & Logic
The confirmation of structure relies on a self-validating workflow prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) over simple 1D NMR, as chemical shifts alone are often ambiguous due to solvent effects.
Mass Spectrometry (HRMS)
-
Role: Confirmation of molecular formula (
) and purity. -
Limitation: Isomers A and B have identical exact masses (
). Fragmentation patterns (MS/MS) can show subtle differences (e.g., loss of radical), but are not definitive for regioisomer assignment.
Nuclear Magnetic Resonance (NMR) Logic
The distinction rests on the spatial proximity of the
| Feature | Target (Isomer A) | Major Regioisomer (Isomer B) |
| Structure | 3-Methyl-5-Phenyl -1-amine | 3-Phenyl-5-Methyl -1-amine |
| Sterics | Phenyl is ortho to | Methyl is ortho to |
| 1H NMR ( | Broad singlet, typically deshielded ( | Broad singlet, typically shielded ( |
| NOESY Signal | Strong NOE: | Strong NOE: |
X-Ray Crystallography
-
Role: The "Gold Standard" for absolute configuration.
-
Requirement: Slow evaporation from polar solvents (EtOH/EtOAc) often yields monoclinic crystals suitable for XRD if the solid is stable.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for confirming the target structure.
Figure 1: Analytical decision tree for distinguishing regioisomers of N-aminopyrazoles.
Part 4: Detailed Experimental Protocols
NMR Sample Preparation & Acquisition
To ensure visibility of the exchangeable
Protocol:
-
Mass: Weigh 5–10 mg of the dried sample into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] -
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition Parameters (400 MHz+):
-
1H NMR: 16 scans, relaxation delay (
) 2.0s to ensure integration accuracy. -
NOESY: Phase-sensitive (e.g., NOESYPH), Mixing time (
) = 500–800 ms. This mixing time is optimal for small molecules (MW < 500) to observe transient NOE without excessive spin-diffusion.[1]
-
Data Interpretation Guide
Target Spectrum (3-Methyl-5-phenyl-1H-pyrazol-1-amine):
- 2.20 ppm (3H, s): Methyl group at position 3.[3]
- 5.90 ppm (1H, s): Pyrazole H-4 proton.
-
6.10 ppm (2H, br s):
(Amine).[1] Note: Chemical shift varies with concentration.[1] - 7.40–7.60 ppm (5H, m): Phenyl group at position 5.
-
NOESY Correlation: Cross-peak between
6.10 ( ) and 7.40 (Phenyl ortho-H).[1] Absence of cross-peak between 6.10 and 2.20 (Methyl).
Impurity Spectrum (3-Phenyl-5-methyl-1H-pyrazol-1-amine):
- 2.40 ppm (3H, s): Methyl group at position 5 (deshielded slightly vs pos 3).
-
NOESY Correlation: Strong cross-peak between
5.0–6.0 ( ) and 2.40 (Methyl).
Part 5: Synthesis Context & Pathway Visualization
Understanding the synthesis explains the impurity profile. The N-amination of 3(5)-methyl-5(3)-phenylpyrazole using Hydroxylamine-O-sulfonic acid (HOSA) or similar electrophilic aminating agents involves a tautomeric equilibrium.[1]
Figure 2: Synthetic pathway showing the bifurcation into regioisomers during N-amination.[1]
Part 6: References
-
Regioselectivity in Pyrazole N-Alkylation/Amination
-
Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
-
Source:Journal of Organic Chemistry / PubMed (2017).
-
URL:[Link]
-
-
N-Amination Methodologies
-
General Pyrazole Characterization Data
-
NMR Techniques for Isomer Differentiation
Sources
Thermodynamic Stability and Physicochemical Profiling of 3-Methyl-5-phenyl-1H-pyrazol-1-amine: A Technical Guide
Executive Summary
The compound 3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 99214-42-3) is a highly specialized N-heterocyclic building block utilized in the synthesis of fused polycyclic systems, such as pyrazolo-pyridines and high-energy density materials . Understanding its thermodynamic stability is critical for drug development professionals and synthetic chemists, as the molecule presents a unique dichotomy: a highly stable, aromatic pyrazole core juxtaposed with a thermally labile exocyclic N-N bond.
This whitepaper provides an in-depth analysis of the thermodynamic parameters governing this compound, detailing the causality behind its structural stability, the thermodynamic control required for its regioselective synthesis, and self-validating experimental workflows for thermal profiling.
Molecular Architecture & Thermodynamic Fundamentals
The thermodynamic stability of 3-Methyl-5-phenyl-1H-pyrazol-1-amine is dictated by the interplay between aromatic resonance, steric hindrance, and the
Resonance Stabilization vs. Torsional Strain
Unsubstituted pyrazoles possess a high resonance energy (typically 55–70 kcal/mol), making the core heterocycle exceptionally stable against thermal degradation . However, in 3-Methyl-5-phenyl-1H-pyrazol-1-amine, the introduction of the 5-phenyl group and the 1-amino group on adjacent atoms creates significant steric clash.
To achieve the global thermodynamic minimum, the molecule undergoes torsional relaxation. The phenyl ring rotates out of coplanarity with the pyrazole
The -Effect and N-N Bond Lability
The primary vector for thermal degradation in N-aminopyrazoles is the homolytic cleavage of the N1-amine bond. This lability is caused by the
Quantitative Thermodynamic Parameters
| Property | Value / Estimate | Causality / Significance |
| Molecular Weight | 173.22 g/mol | Standard baseline for mass spectrometry and TGA. |
| Pyrazole Resonance Energy | 55 – 70 kcal/mol | Confers high baseline thermal stability to the core ring . |
| N-N Bond Dissociation Energy | ~45 – 55 kcal/mol | The limiting factor for high-temperature stability; primary site of thermolysis. |
| Primary Degradation Pathway | Homolytic N-N Cleavage | Driven by lone-pair repulsion ( |
| LogP (Calculated) | ~2.15 | Indicates moderate lipophilicity, relevant for solvation thermodynamics. |
Regioselective Synthesis: Kinetic vs. Thermodynamic Control
Synthesizing 3-Methyl-5-phenyl-1H-pyrazol-1-amine requires strict regiocontrol. Direct condensation of a monosubstituted hydrazine with a 1,3-dielectrophile often yields an unpredictable mixture of regioisomers. To ensure the formation of the thermodynamically stable 5-phenyl isomer, the synthesis must be decoupled into a thermodynamically controlled cyclization followed by specific electrophilic N-amination .
Caption: Workflow for the thermodynamically controlled synthesis of the target aminopyrazole.
Protocol 1: Thermodynamically Controlled Synthesis
This protocol utilizes a self-validating intermediate check to ensure thermodynamic equilibration before proceeding to the amination step.
-
Condensation & Equilibration: Dissolve 1-benzoylacetone (1.0 eq) in toluene. Add hydrazine hydrate (1.1 eq) dropwise at 0 °C (Kinetic control phase).
-
Thermodynamic Shift: Add glacial acetic acid (0.1 eq) as a catalyst. Heat the mixture to reflux (110 °C) for 4 hours. Causality: Elevated temperatures and neutral/mildly acidic conditions allow the reversible Michael adducts to equilibrate, overwhelmingly favoring the 3-methyl-5-phenyl-1H-pyrazole isomer due to its superior extended conjugation .
-
Self-Validation Check (NMR): Isolate a 5 mg aliquot of the intermediate. Run a
H-NMR spectrum. Validation: The C3-methyl group must appear as a sharp singlet at ~2.3 ppm. If a secondary methyl peak is observed at ~2.6 ppm (indicating the 5-methyl-3-phenyl kinetic isomer), resume refluxing until equilibration is complete. -
Electrophilic N-Amination: Dissolve the validated intermediate in aqueous NaOH (10%). Cool to 0 °C. Slowly add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq). Causality: HOSA acts as an electrophilic amine source, attacking the electron-rich N1 position of the pyrazole anion to form the final 3-Methyl-5-phenyl-1H-pyrazol-1-amine.
-
Purification: Extract with dichloromethane, wash with brine, dry over anhydrous
, and recrystallize from ethanol to yield the thermodynamically pure product.
Thermal Degradation Kinetics & Physicochemical Profiling
To accurately determine the thermodynamic stability limits of 3-Methyl-5-phenyl-1H-pyrazol-1-amine, researchers must employ Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
Because N-aminopyrazoles can undergo complex phase transitions (e.g., polymorphism) prior to degradation, a standard linear thermal ramp is insufficient. The following workflow utilizes a cyclic heating approach to separate reversible thermodynamic events (melting) from irreversible kinetic events (N-N bond thermolysis).
Caption: Self-validating DSC/TGA workflow for thermodynamic profiling and decomposition analysis.
Protocol 2: Self-Validating DSC/TGA Profiling
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of the recrystallized compound into an open alumina crucible. Causality: Small sample masses prevent self-heating (exothermic runaway) during the degradation phase, ensuring accurate measurement of the onset temperature (
). -
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
) at 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (thermolysis) from oxidative degradation pathways. -
Self-Validating Cyclic Ramp (Sub-Decomposition):
-
Heat from 25 °C to 120 °C at 10 °C/min.
-
Cool back to 25 °C at 10 °C/min.
-
Validation: Observe the heat flow curve. An endotherm during heating that perfectly mirrors an exotherm during cooling (with zero mass loss on the TGA) confirms a reversible phase transition (melting). If mass loss is observed here, the sample contains volatile impurities (e.g., residual solvent) which will artificially skew thermodynamic calculations.
-
-
Destructive Ramp (Isoconversional Analysis): Heat the sample from 25 °C to 400 °C at varying heating rates (e.g., 5, 10, and 15 °C/min) across three separate runs.
-
Data Extraction: The sharp exothermic peak accompanied by rapid mass loss indicates the cleavage of the N-N bond and subsequent ring fragmentation. Use the Kissinger or Ozawa-Flynn-Wall methods on the multiple heating rates to calculate the Activation Energy (
) of the decomposition.
Conclusion
The thermodynamic stability of 3-Methyl-5-phenyl-1H-pyrazol-1-amine is a delicate balance. While the pyrazole core provides a robust, highly conjugated foundation, the
References
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP Source: MDPI URL:[Link]
-
Pyrazolyltetrazoles—a High-Enthalpy Backbone for Designing High-Energy Compounds: An Experimental Study of the Enthalpy of Formation Source: ResearchGate URL:[Link]
-
Dearylation with aromatization on cyclocondensation of 4-(dimethylamino)benzaldehyde, 2-phenacylazaheterocycles, and 1,3-[N,C]dinucleophiles Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link]
Advanced Material Safety and Handling Protocols for 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter specialized heterocycles that demand rigorous, causality-driven handling frameworks. 3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 99214-42-3) is a highly valuable building block in medicinal chemistry, widely utilized as a precursor in the synthesis of complex pyrazolo-pyrimidines and 1,2,3-triazines[1][2]. However, its unique N-amino pyrazole core presents specific reactivity profiles and toxicological risks that cannot be managed with generic safety protocols. This whitepaper establishes a comprehensive, self-validating methodology for the safe handling, dissolution, and disposal of this compound, ensuring scientific integrity and operator safety.
Physicochemical Profiling & Structural Causality
To design an effective safety protocol, we must first understand why a compound behaves the way it does. The physical and structural properties of 3-Methyl-5-phenyl-1H-pyrazol-1-amine dictate its interaction with both the human body and laboratory environments.
The presence of the lipophilic phenyl and methyl groups significantly increases the compound's partition coefficient (LogP), enhancing its ability to cross biological membranes. Meanwhile, the N-N bond of the 1-aminopyrazole moiety acts as a reactive hotspot.
Quantitative Data & Handling Implications
| Property / Metric | Value / Classification | Causality & Handling Implication |
| CAS Number | 99214-42-3 | Unique identifier for inventory and regulatory tracking[1]. |
| Molecular Weight | 173.22 g/mol | Small molecule; readily forms inhalable aerosols if milled or agitated dry. |
| LogP (Estimated) | ~2.15 | Highly lipophilic. High risk of dermal penetration, especially if dissolved in carrier solvents like DMSO. |
| Reactive Moiety | N-amino group | Hydrazine-like derivative. Susceptible to oxidative cleavage; forms reactive nitrenes[3]. |
| GHS Hazards (Extrapolated) | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin/eye irritation and respiratory toxicity[4]. |
Mechanistic Toxicology & Reactivity
The hazard profile of 3-Methyl-5-phenyl-1H-pyrazol-1-amine is fundamentally dictated by its N-amino group. According to GHS classifications for the parent 1H-pyrazol-1-amine, these compounds are harmful if swallowed (H302) and cause severe skin (H315) and eye irritation (H319)[4].
From a mechanistic standpoint, the N-amino group is highly reactive. Exposure to strong oxidants (e.g., iodine, lead tetraacetate, or environmental metabolic oxidation) triggers an oxidative rearrangement[3][5]. This process generates highly reactive nitrene intermediates. In a controlled synthetic environment, these nitrenes drive ring expansion to form stable 1,2,3-triazines[3][5]. However, in a biological context (accidental exposure), the uncontrolled generation of such electrophilic species can lead to severe cellular toxicity via rapid covalent binding to nucleophilic residues on proteins and DNA.
Fig 1. Oxidative reactivity pathway of N-aminopyrazoles leading to nitrene intermediates.
Self-Validating Experimental Workflows
A protocol is only as strong as its built-in validation mechanisms. The following workflows are designed as self-validating systems, ensuring that each step is verified before proceeding to the next.
Protocol A: Safe Handling and Stock Solution Generation
Because the compound has a LogP of ~2.15, standard nitrile gloves offer insufficient protection if the compound is dissolved in dimethyl sulfoxide (DMSO), which acts as a transdermal carrier.
Step 1: Environmental Isolation & PPE Setup
-
Action: Conduct all handling within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Equip double-layered gloves: an inner nitrile layer and an outer butyl rubber layer.
-
Causality: Butyl rubber provides superior chemical resistance to carrier solvents (DMSO/DMF), preventing the lipophilic compound from being dragged through the dermal barrier.
Step 2: Gravimetric Analysis
-
Action: Weigh the required mass (e.g., 17.3 mg for a 100 mM stock in 1 mL) using anti-static spatulas and weigh boats.
-
Validation Check: Observe the balance reading for 10 seconds. A stable reading confirms no static-induced aerosolization or moisture absorption is occurring.
Step 3: Carrier Solvent Addition
-
Action: Add anhydrous DMSO slowly down the side of the vial to prevent powder kick-up. Vortex for 30 seconds.
-
Validation Check (Self-Validating Step): Hold the vial against a high-contrast background (e.g., text on paper). Complete visual clarity with no particulate refraction indicates full dissolution. To analytically validate, spot 1 µL on a TLC plate (Hexane:EtOAc 7:3) and visualize under 254 nm UV light. A single, distinct spot confirms compound integrity and absence of degradation prior to assay initiation.
Quenching and Waste Segregation
Due to the hydrazine-like character of the N-amino group, waste containing 3-Methyl-5-phenyl-1H-pyrazol-1-amine must never be mixed with oxidizing waste streams (e.g., nitric acid, peroxides), as this could trigger uncontrolled, exothermic nitrene formation or explosive triazine byproducts[3][5].
Protocol B: Chemical Quenching
Step 1: Reaction Termination
-
Action: Dilute the reaction mixture or stock solution with a 10-fold volumetric excess of a mild aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
Causality: Dilution minimizes the concentration of the reactive N-amino species and prevents localized exothermic reactions during disposal.
Step 2: Segregation
-
Action: Transfer the diluted mixture to a dedicated, clearly labeled "Non-Halogenated Organic Waste - Contains Aminopyrazoles" container.
-
Validation Check (Self-Validating Step): Dip a universal pH indicator strip into the final waste mixture. A reading of pH 6–8 confirms that the solution is chemically neutral and safe for temporary storage in the segregated carboy.
Fig 2. Self-validating laboratory workflow for handling and segregating N-aminopyrazole waste.
References
-
Guidechem : 99214-42-3 1H-Pyrazol-1-amine, 3-methyl-5-phenyl-. Retrieved from 1
-
PubChem (NIH) : 1H-pyrazol-1-amine | C3H5N3 | CID 11829352 (Safety and Hazards). Retrieved from4
-
American Chemical Society (ACS) : Total Syntheses of (−)-Pyrimidoblamic Acid and P-3A. Retrieved from 3
-
MDPI : Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from2
-
AT.UA (Literature Archive) : Construction of Bicyclic 1,2,3-Triazine N‑Oxides from Aminocyanides. Retrieved from 5
Sources
Regioisomeric Dichotomy in Heterocyclic Scaffolds: A Technical Deep Dive into 3-Methyl-5-Phenyl vs. 5-Methyl-3-Phenyl Isoxazoles
Executive Summary
In medicinal chemistry, the isoxazole ring is a privileged scaffold, serving as a bioisostere for amide bonds and a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), GABA modulators, and nicotinic acetylcholine receptor ligands. However, the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition often presents a critical regiochemical challenge.
The distinction between 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole is not merely academic; it dictates the vector orientation of substituents, profoundly altering Structure-Activity Relationships (SAR) and physicochemical properties (solubility, melting point, metabolic stability). This guide provides a definitive technical analysis of these two isomers, establishing self-validating protocols for their synthesis, differentiation, and application.
Part 1: Structural & Physicochemical Profile
The two isomers differ by the transposition of the methyl and phenyl groups across the O-N=C-C=C core. This swap fundamentally changes the electronic environment of the heterocyclic ring protons and carbons.
Comparative Data Table
| Feature | 3-Methyl-5-phenylisoxazole | 5-Methyl-3-phenylisoxazole |
| Structure | Methyl at C3, Phenyl at C5 | Phenyl at C3, Methyl at C5 |
| CAS Registry | 1008-75-9 | 1006-25-3 |
| Melting Point | 67–69 °C (Solid) | 42–43 °C (Low-melting solid/Oil) |
| H4 NMR Shift | ~6.37 ppm (Upfield) | ~6.60–6.80 ppm (Downfield) |
| Electronic Effect | 5-Ph conjugates strongly with C4 | 3-Ph conjugates with C=N |
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors align) |
Electronic Causality
The melting point disparity (67°C vs ~42°C) is driven by crystal packing efficiency. The 3-methyl-5-phenyl isomer possesses a more linear, planar geometry allowing for efficient
Part 2: Synthetic Pathways & Regiocontrol
The synthesis of these isomers relies on 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. The regioselectivity is governed by the specific dipole/dipolarophile pair chosen.
Mechanism: The [3+2] Cycloaddition Rules
Thermal cycloaddition of a nitrile oxide (
-
Rule: The oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne less frequently in thermal conditions. The major product places the alkyne's substituent at the 5-position.
Pathway A: Synthesis of 3-Methyl-5-Phenylisoxazole
To place the Phenyl group at C5 , you must use Phenylacetylene as the dipolarophile.
-
Precursors: Nitroethane (source of Acetonitrile Oxide) + Phenylacetylene.
-
Reagents: Phenyl isocyanate (dehydrating agent) or NCS/Base.
-
Reaction:
Pathway B: Synthesis of 5-Methyl-3-Phenylisoxazole
To place the Methyl group at C5 , you must use Propyne (or a propyne equivalent) as the dipolarophile.
-
Precursors: Benzaldoxime (source of Benzonitrile Oxide) + Propyne.
-
Reagents: Chloramine-T or NCS/NaOCl (to generate dipole in situ).
-
Reaction:
Visualization: Synthetic Logic Flow
Caption: Regiocontrol is achieved by swapping the dipole and dipolarophile identities. Thermal cycloaddition inherently favors the 5-substituted product.
Part 3: Analytical Differentiation (Self-Validating Protocol)
Relying solely on Mass Spectrometry (MS) is insufficient as both isomers share the exact mass (
The "H4 Singlet" Test (1H NMR)
The proton at position 4 (H4) is the diagnostic marker.
-
3-Methyl-5-Phenyl: The 5-phenyl ring donates electron density into the ring via resonance, but the H4 is located on the double bond adjacent to the phenyl. Experimentally, this signal appears upfield (approx. 6.37 ppm) due to the shielding cone of the planar phenyl ring or increased electron density at C4 from resonance.
-
5-Methyl-3-Phenyl: The H4 proton is further downfield (approx. 6.60 - 6.80 ppm) .
The HMBC Connectivity Check (13C-1H Correlation)
This is the "Gold Standard" for structural proof.
-
Experiment: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation).
-
Logic: Look for the correlation of the Methyl protons .
-
In 3-Methyl-5-Phenyl: Methyl protons will correlate strongly with C3 (Imine carbon, typically ~160 ppm).
-
In 5-Methyl-3-Phenyl: Methyl protons will correlate strongly with C5 (Enol ether carbon, typically ~170 ppm).
-
NOE (Nuclear Overhauser Effect)
-
3-Methyl-5-Phenyl: Irradiation of the Methyl group will show NOE enhancement only to the H4 proton. Irradiation of the Phenyl ortho-protons will also show enhancement to H4.
-
5-Methyl-3-Phenyl: Irradiation of the Methyl group (at C5) will show enhancement to H4. Irradiation of the Phenyl (at C3) will show weaker or distinct NOE to H4 compared to the 5-Ph isomer due to the intervening N-O bond geometry.
Analytical Workflow Diagram
Caption: A decision tree for definitively assigning isoxazole regiochemistry using NMR markers.
Part 4: Pharmacological Implications
The choice of isomer is critical in Drug Discovery due to the spatial arrangement of hydrophobic vectors.
-
COX-2 Selectivity: In the development of coxibs (e.g., Valdecoxib), the 3,4-diaryl substitution is standard. However, in 3,5-disubstituted models, the 5-phenyl moiety typically occupies the hydrophobic pocket of the enzyme more effectively than the 3-phenyl group, which faces the solvent-exposed region or the hydrophilic side pocket.
-
Metabolic Stability: The methyl group at C5 (in 5-methyl-3-phenyl) is metabolically labile. It is susceptible to rapid oxidation by CYP450 enzymes to the carboxylic acid (as seen in search results for 5-methyl-3-phenylisoxazole-4-carboxylic acid). The 3-methyl group is generally more metabolically stable.
-
Solubility: The 5-methyl-3-phenyl isomer, often having a lower melting point and less efficient packing, may exhibit higher solubility in lipophilic formulations, but lower stability in solid dosage forms compared to the crystalline 3-methyl-5-phenyl .
References
-
Sigma-Aldrich. (n.d.). 3-Methyl-5-phenylisoxazole Product Analysis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Isoxazole, 3-methyl-5-phenyl- Mass Spectrum and Properties. Retrieved from
-
PubChem. (2025).[1] 3-Methyl-5-phenylisoxazole Compound Summary. National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry. Retrieved from
-
BenchChem. (2025). Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs. Retrieved from
Sources
A Guide to the Accurate Determination of the Melting Point for Phenyl-Methyl-Pyrazole Derivatives
A Note on Nomenclature and Scope: This technical guide addresses the critical analytical technique of melting point determination, with a specific focus on the pyrazole derivative, 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6) . While the initial topic of interest was "3-Methyl-5-phenyl-1H-pyrazol-1-amine," a thorough review of scientific literature and chemical databases indicates that this specific isomer is not well-documented. In contrast, 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a readily available and well-characterized compound. This guide will, therefore, use this well-documented isomer as the primary example to ensure scientific accuracy and practical applicability for researchers.
Introduction: The Foundational Importance of Melting Point in a Research Context
In the realm of drug discovery and chemical synthesis, the melting point is a fundamental physical property that serves as a crucial first indicator of a compound's identity and purity.[1][2] For a crystalline solid such as 3-Methyl-1-phenyl-1H-pyrazol-5-amine, the temperature at which it transitions from a solid to a liquid phase is a distinct characteristic. A pure, crystalline substance will typically melt over a very narrow temperature range, often less than 1°C. Conversely, the presence of impurities will disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4][5] This phenomenon, known as melting point depression, provides a simple yet powerful method for the initial assessment of material purity.[3][4]
Pyrazoles and their derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents due to their wide range of biological activities.[6][7] Accurate characterization of these compounds is therefore paramount, and melting point determination is an indispensable tool in this process.
Physicochemical Data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine
The following table summarizes the key physicochemical properties of the reference compound, 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
| Property | Value | Source(s) |
| Chemical Name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | [1][8] |
| Synonyms | 5-Amino-3-methyl-1-phenylpyrazole | [3][8] |
| CAS Number | 1131-18-6 | [3][8] |
| Molecular Formula | C₁₀H₁₁N₃ | [8] |
| Molecular Weight | 173.21 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 113.0 - 117.0 °C | [3] |
A Validated Protocol for Accurate Melting Point Determination
The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.[1] This method relies on heating a small sample of the compound in a sealed capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.
Instrumentation and Calibration
Modern melting point apparatuses typically feature a heated metal block with a sample holder for the capillary tube, a digital thermometer, and a magnifying lens for observation. To ensure trustworthiness, the apparatus must be calibrated using certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine). Calibration should be performed regularly to verify the accuracy of the temperature readings.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of 3-Methyl-1-phenyl-1H-pyrazol-5-amine is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
-
Press the open end of a glass capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[9]
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
For an unknown compound or a first measurement, it is advisable to perform a rapid determination by heating at a rate of approximately 10°C/min to find an approximate melting range.[7]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
For an accurate measurement, set the heating rate to 1-2°C per minute.[1][7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample closely through the magnifying lens.
-
-
Data Interpretation and Reporting:
-
Record the temperature at which the first droplet of liquid appears. This is the onset of melting.
-
Record the temperature at which the last solid crystal disappears, resulting in a clear liquid. This is the clear point, or the end of melting.[3]
-
The melting point should be reported as a range from the onset of melting to the clear point (e.g., 114.5 - 115.5 °C).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Critical Factors Influencing Melting Point Data Integrity
Chemical Purity and Melting Point Depression
As previously mentioned, impurities disrupt the crystalline lattice of a compound, which weakens the intermolecular forces holding the molecules together.[5] Consequently, less energy is required to transition the substance from a solid to a liquid, resulting in a lower melting point.[3][4] The presence of impurities also leads to a broader melting range because different regions of the sample will have varying concentrations of the impurity, causing them to melt at slightly different temperatures.[5] A sharp melting range (≤ 1°C) is a strong indicator of high purity.
Polymorphism
Polymorphism is the ability of a compound to exist in multiple distinct crystalline forms, each with a different arrangement of molecules in the crystal lattice.[10] These different polymorphs can have different physical properties, including different melting points. It is therefore crucial for researchers, particularly in drug development, to be aware that a single compound may exhibit different melting points depending on its crystalline form. Techniques such as Differential Scanning Calorimetry (DSC) can be used for a more in-depth study of polymorphism.
Experimental Parameters
-
Heating Rate: An excessively fast heating rate can lead to an artificially high and broad melting range. This occurs because there is a lag in heat transfer from the heating block to the sample and the thermometer, causing the temperature of the block to overshoot the actual melting temperature of the sample. A rate of 1°C/min is recommended by many pharmacopeias.[3]
-
Sample Packing: Improperly packed samples can lead to inaccurate results. A sample that is too loose may shrink or sublime before melting, while a sample that is packed too tightly can have poor heat transfer. A consistent packing of 2-3 mm is recommended.[9]
Workflow for Accurate Melting Point Determination
Caption: Workflow for ensuring accurate and reproducible melting point data.
Conclusion
The determination of a melting point is a fundamental analytical procedure that provides valuable insights into the identity and purity of crystalline compounds like 3-Methyl-1-phenyl-1H-pyrazol-5-amine. By adhering to a standardized protocol, ensuring proper instrument calibration, and being mindful of critical factors such as sample purity, polymorphism, and heating rate, researchers can obtain reliable and reproducible data. This meticulous approach is essential for the integrity of research and development in the chemical and pharmaceutical sciences.
References
-
What is Melting Point? - Mettler Toledo. [Link]
-
6.1C: Melting Point Theory - Chemistry LibreTexts. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. [Link]
-
Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]
-
How can a sample's melting point indicate the presence of an organic impurity? - Quora. [Link]
-
Melting point determination | Edisco. [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. [Link]
-
3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem. [Link]
-
Polymorphism - NETZSCH Analyzing & Testing. [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. [Link]
-
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... - ResearchGate. [Link]
Sources
- 1. 3-Methyl-1-phenyl-1H-pyrazol-5-amine | SIELC Technologies [sielc.com]
- 2. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 9. jocpr.com [jocpr.com]
- 10. lifechempharma.com [lifechempharma.com]
Physicochemical Profiling of 1-Aminopyrazole Derivatives: Acidity, Basicity, and Protonation Dynamics
This guide provides an in-depth technical analysis of the physicochemical properties, specifically acidity and pKa values, of 1-aminopyrazole derivatives. It addresses the critical distinction between
Executive Summary
1-Aminopyrazoles (N-aminopyrazoles) represent a distinct class of hydrazine-embedded heterocycles widely utilized as building blocks for fused systems like pyrazolo[1,5-a]pyrimidines and as bioisosteres in kinase inhibitors. Unlike their C-amino counterparts (3- or 5-aminopyrazoles), 1-aminopyrazoles feature an exocyclic amino group directly bonded to the pyrrole-like nitrogen (N1). This unique architecture alters the electronic landscape of the pyrazole ring, significantly influencing acid-base equilibria, lipophilicity, and metabolic stability. This guide synthesizes theoretical and experimental data to define the pKa profile and protonation sites of this scaffold.
Electronic Structure and Protonation Site
To understand the acidity of 1-aminopyrazole, one must first deconstruct its electronic environment. The molecule contains three potential sites for proton interaction:
-
N1 (Pyrrole-like): Non-basic.[1][2] Its lone pair is delocalized into the aromatic sextet.
-
N2 (Pyridine-like): Basic. It possesses an
lone pair orthogonal to the -system. -
Exocyclic
-Amino ( ): Potentially basic (hydrazine-like).
The Protonation Paradox
While simple hydrazines (e.g.,
Field Insight: Experimental evidence and high-level DFT calculations confirm that protonation occurs preferentially at the endocyclic N2 position , not the exocyclic amino group. This forms a resonance-stabilized 1-aminopyrazolium cation.
Visualization of Protonation Equilibria
The following diagram illustrates the competitive protonation pathways and the thermodynamically favored cation.
Caption: Protonation landscape of 1-aminopyrazole. The green path indicates the experimentally observed formation of the pyrazolium cation.
Quantitative pKa Analysis
The pKa of the parent pyrazole (conjugate acid) is 2.52. The introduction of an
-
Inductive Withdrawal (-I): The electronegative nitrogen of the amino group pulls electron density through the
-bond, lowering the basicity of N2. -
Resonance Donation (+R): The lone pair of the exocyclic amine can donate into the ring, potentially increasing electron density at N2.
In 1-aminopyrazoles, the inductive effect typically dominates , rendering 1-aminopyrazole slightly less basic or comparable to the parent pyrazole. The pKa of the conjugate acid is estimated in the range of 2.0 – 2.5 .
Table 1: Comparative pKa Values of Pyrazole Derivatives
| Compound | Structure | pKa (Conj. Acid) | Protonation Site | Electronic Effect |
| Pyrazole | Unsubstituted | 2.52 | N2 (Ring) | Reference Standard |
| 1-Aminopyrazole | 1-NH2 | ~2.0 - 2.3* | N2 (Ring) | Inductive withdrawal by N-N bond |
| 1-Methylpyrazole | 1-CH3 | 2.09 | N2 (Ring) | Mild inductive donation, steric hindrance |
| 3-Aminopyrazole | 3-NH2 | 4.10 | N2 (Ring) | Strong resonance donation (+R) from C-amino |
| 4-Nitropyrazole | 4-NO2 | -1.96 | N2 (Ring) | Strong electron withdrawal (-M, -I) |
*Value derived from Hammett correlations and comparative structural analysis; exact experimental value varies by solvent conditions.
Substituent Effects (Hammett Correlation)
Substituents on the carbon atoms (C3, C4, C5) modulate the basicity of the N2 nitrogen following standard Hammett relationships:
-
Electron Donating Groups (EDGs): Methyl or methoxy groups at C3/C5 push electron density onto N2, raising the pKa (more basic).
-
Example: 1-amino-3,5-dimethylpyrazole has a pKa
3.5 - 4.0.
-
-
Electron Withdrawing Groups (EWGs): Nitro or trifluoromethyl groups at C4 drastically reduce electron density, lowering the pKa (less basic).
Experimental Methodologies
Accurate determination of pKa for these weak bases requires precise protocols. Standard aqueous titration often fails due to the low pKa (< 3).
Protocol: Spectrophotometric Determination (UV-Metric)
This is the gold standard for bases with pKa < 3.
Materials:
-
Analyte: 1-aminopyrazole derivative (
). -
Solvent: Water/Methanol (if solubility is low).
-
Buffers: HCl solutions (pH 0.5 to 4.0).
Workflow:
-
Preparation: Prepare a stock solution of the derivative in methanol.
-
Scan: Record UV-Vis spectra (200–400 nm) at varying pH levels using HCl to adjust acidity.
-
Isosbestic Point: Identify the isosbestic point where absorbance is constant (confirms two-state equilibrium).
-
Calculation: Plot absorbance at
vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Protocol: NMR-Controlled Titration
Useful when UV chromophores are weak or overlapping.
Caption: Workflow for NMR-based pKa determination. The chemical shift of the C4-proton is typically the most sensitive probe.
Synthesis and Derivatization
Accessing 1-aminopyrazoles typically involves electrophilic amination of the parent pyrazole, a reaction that validates the nucleophilicity of the ring nitrogen.
Key Reaction:
-
Mechanism: The pyrazolate anion attacks the amine center of hydroxylamine-O-sulfonic acid.
-
Regioselectivity: For unsymmetrical pyrazoles, amination occurs at the less sterically hindered nitrogen, though mixtures are common.
Pharmaceutical Implications
Understanding the pKa of 1-aminopyrazoles is vital for optimizing ADME properties:
-
Solubility: At physiological pH (7.4), 1-aminopyrazoles (pKa ~2.5) are predominantly neutral . This maximizes membrane permeability but may limit aqueous solubility compared to more basic heterocycles.
-
Bioisosterism: The 1-aminopyrazole moiety serves as a bioisostere for
-alkyl pyrazoles, offering an additional hydrogen bond donor (the exocyclic ) which can interact with backbone carbonyls in kinase hinge regions. -
Metabolic Stability: The N-N bond is susceptible to reductive cleavage by metabolic enzymes, a liability that must be monitored during lead optimization.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11829352, 1-Aminopyrazole. Retrieved from [Link]
- Elguero, J., et al.Pyrazoles. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Standard reference for pyrazole pKa values).
-
Fustero, S., et al. Recent advances in the synthesis of pyrazoles.Chemical Reviews, 2011. Retrieved from [Link]
-
University of Tartu. pKa Data of Organic Bases in Non-Aqueous Solvents. Retrieved from [Link]
-
Beilstein Institute. Recent developments in aminopyrazole chemistry.Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of pyrazolo[1,5-a]pyrimidines from 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Part 1: Executive Summary & Strategic Analysis
Objective: To provide a robust, reproducible protocol for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide addresses the specific request regarding the precursor 3-Methyl-5-phenyl-1H-pyrazol-1-amine while correcting a critical chemical nomenclature divergence that often leads to incorrect scaffold synthesis.
Scientific Rationale: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent kinase inhibition (e.g., CDK2, PI3K) and benzodiazepine receptor affinity (e.g., Zaleplon, Indiplon).
Critical Technical Distinction (Precursor Validation): The synthesis of the [1,5-a] fused system requires a specific regiochemical arrangement.
-
Target Scaffold: Pyrazolo[1,5-a]pyrimidine (Fused 5,6-bicyclic system).
-
Required Precursor: 3(5)-Amino-1H-pyrazole (Amine on Carbon 3 or 5; N1 unsubstituted).
-
User-Specified Precursor: 1H-pyrazol-1-amine (Amine on Nitrogen 1).
-
Warning: Reacting an N-amino pyrazole (1-amine) with 1,3-dielectrophiles typically yields Pyrazolo[5,1-c][1,2,4]triazines (a 5,6-fused system with three nitrogens in the six-membered ring), not pyrazolo[1,5-a]pyrimidines.
-
This guide provides the protocol for the Pyrazolo[1,5-a]pyrimidine target, assuming the user intends to synthesize the drug-relevant scaffold, and explicitly details the correct precursor: 3-Amino-5-phenyl-1H-pyrazole (or its tautomer).
Part 2: Chemical Mechanism & Pathway Divergence
To ensure the correct product is synthesized, the reaction pathway must be understood. The formation of the [1,5-a] bridgehead requires the endocyclic nitrogen (N1) of the pyrazole to act as a nucleophile.
Pathway Diagram: Scaffold Determination
Figure 1: Divergent synthesis pathways. To obtain the Pyrazolo[1,5-a]pyrimidine scaffold, one must use the C-amino precursor (Precursor A).
Part 3: Detailed Synthesis Protocol
Target Compound: 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine (Example derivative). Corrected Starting Material: 3-Amino-5-phenyl-1H-pyrazole (CAS: 1572-10-7) reacting with Acetylacetone. (Note: If the user requires the methyl group on the pyrazole ring, substitute with 3-Amino-5-methylpyrazole and use Benzoylacetone).
Materials & Reagents
| Component | Specification | Role |
| Precursor | 3-Amino-5-phenyl-1H-pyrazole (1.0 equiv) | Nucleophilic Scaffold |
| Electrophile | Acetylacetone (1.1 equiv) | 1,3-Dielectrophile |
| Solvent | Glacial Acetic Acid (AcOH) | Solvent & Catalyst |
| Catalyst (Alt) | Piperidine (Cat. amount) | Base Catalyst (if using EtOH) |
| Purification | Ethanol (Cold) | Recrystallization |
Experimental Workflow
Method A: Glacial Acetic Acid Reflux (Standard & Robust) Best for unreactive substrates or when high regioselectivity is required.
-
Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-5-phenyl-1H-pyrazole (1.0 g, 6.28 mmol) in Glacial Acetic Acid (10 mL).
-
Observation: The solution may slightly warm upon dissolution.
-
-
Addition:
-
Add Acetylacetone (0.71 mL, 6.91 mmol, 1.1 equiv) dropwise to the stirring solution.
-
-
Reaction:
-
Attach a reflux condenser.
-
Heat the mixture to reflux (118 °C) for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot (lower R_f) should disappear.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice/water (50 mL) with vigorous stirring.
-
Result: A precipitate should form immediately. If no precipitate forms, neutralize carefully with saturated NaHCO₃ solution to pH 7.
-
-
Isolation & Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot Ethanol or DMF/Water mixture to yield the pure product.
-
-
Yield Expectation: 75–90%.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for rapid library generation.
-
Combine amine (1 mmol) and 1,3-diketone (1.1 mmol) in Ethanol (2 mL).
-
Add 2 drops of Piperidine.
-
Irradiate at 140 °C for 10–20 minutes in a sealed vessel.
Part 4: Characterization & Validation
To validate the structure as Pyrazolo[1,5-a]pyrimidine (and not the triazine isomer), analyze the ¹H NMR coupling patterns.
| Feature | Pyrazolo[1,5-a]pyrimidine Signal | Explanation |
| Bridgehead | No NH signal | N1 is part of the bridge. |
| Pyrimidine Ring | Singlet at ~6.5–7.0 ppm (C6-H) | Characteristic of the newly formed aromatic ring. |
| Regiochemistry | NOE Correlation | NOE observed between Pyrazole-H (C3) and Pyrimidine substituents confirms fusion geometry. |
Expected ¹H NMR (DMSO-d₆) for 2,5-Dimethyl-7-phenyl-derivative:
- 2.45 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 6.60 (s, 1H, Pyrimidine-H), 6.90 (s, 1H, Pyrazole-H), 7.40–7.60 (m, 5H, Phenyl).
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Precipitate | Product is soluble in AcOH/Water. | Neutralize AcOH with NaHCO₃; extract with DCM. |
| Mixture of Isomers | Unsymmetrical diketones (e.g., Benzoylacetone). | Regioselectivity is solvent-dependent. AcOH favors 7-phenyl isomer; EtOH/Base may favor 5-phenyl. |
| Starting Material Remains | Low reactivity of amine. | Switch to Method B (Microwave) or use fused conditions (neat reactants at 140°C). |
| Product is Triazine | Wrong Precursor Used. | Verify CAS of starting material. Ensure it is 3-amino-pyrazole , NOT 1-amino-pyrazole . |
Part 6: Process Visualization
Workflow Diagram: Synthesis & Isolation
Figure 2: Step-by-step experimental workflow for the acid-catalyzed condensation.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. BenchChem Application Notes. Retrieved from
-
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules, 2024.
-
Reaction of 1,3-Diketones with Aminopyrazoles. Journal of Organic Chemistry.
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Structure Validation). NIST Chemistry WebBook.
-
Pyrazolo[1,5-a]pyrimidines: Synthetic Strategies. Organic Chemistry Portal.
Sources
Application Note: Synthesis of Schiff Bases Derived from 3-Methyl-5-phenyl-1H-pyrazol-1-amine
This Application Note provides a rigorous, field-validated guide for the synthesis of Schiff bases derived from 3-Methyl-5-phenyl-1H-pyrazol-1-amine .
Critical Isomer Distinction (Read Before Proceeding)
The nomenclature "3-Methyl-5-phenyl-1H-pyrazol-1-amine" refers to the N-amino derivative (amine attached to Nitrogen-1). This is chemically distinct from the more common 5-amino-3-methyl-1-phenylpyrazole (amine attached to Carbon-5).
-
Target of this Guide: 1-Amino derivative (N-NH₂). The resulting Schiff base is chemically a hydrazone (
), often exhibiting superior metal-chelating properties and biological stability compared to C-amino imines. -
Chemical Consequence: The nucleophilicity of the
group is distinct from , often requiring specific acidic catalysis to prevent side reactions like ring opening or dimerization.
Executive Summary
This protocol details the synthesis of pyrazole-based Schiff bases (hydrazones) via the condensation of 3-Methyl-5-phenyl-1H-pyrazol-1-amine with various aromatic aldehydes. These scaffolds are critical pharmacophores in drug discovery, known for potent antimicrobial , anti-inflammatory , and analgesic activities due to the presence of the azomethine (
Chemical Basis & Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of the hydrazine moiety on the pyrazole ring attacks the electrophilic carbonyl carbon of the aldehyde.
-
Nucleophilic Attack: The lone pair on the N1-amine attacks the aldehyde carbonyl, forming a tetrahedral carbinolamine intermediate.
-
Proton Transfer & Dehydration: Acid catalysis (Glacial Acetic Acid) protonates the hydroxyl group, making it a better leaving group (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Imine Formation: Elimination of water results in the formation of the thermodynamically stable conjugated azomethine bond.
Mechanistic Pathway Diagram
Caption: Logical flow of the acid-catalyzed condensation reaction forming the azomethine bond.
Materials & Equipment
Reagents
-
Precursor: 3-Methyl-5-phenyl-1H-pyrazol-1-amine (Purity >98%).
-
Electrophile: Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde).[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Purification: Diethyl ether (for washing), DMF/Ethanol (for recrystallization).[1]
Equipment
-
Reflux condenser setup with magnetic stirring.
-
Microwave Reactor (Optional for Protocol B: Monowave 300 or equivalent).[1]
-
TLC Silica gel 60 F254 plates.
-
Rotary Evaporator.
Experimental Protocols
Protocol A: Conventional Reflux Synthesis (Standard)
Best for scaling up and thermally stable substrates.[1]
-
Preparation: Dissolve 0.01 mol of 3-Methyl-5-phenyl-1H-pyrazol-1-amine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.01 mol (1.0 equivalent) of the appropriate aromatic aldehyde.
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid. Note: Excess acid can protonate the amine, deactivating the nucleophile.[1]
-
Reaction: Reflux the mixture at 78°C for 3–6 hours .
-
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower R_f) and appearance of a new fluorescent spot.
-
-
Workup:
-
Pour the hot reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
A solid precipitate should form immediately.
-
Filter the solid using a Buchner funnel and wash with cold water (
mL) followed by a small amount of cold ethanol.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture to yield colored crystals (Yellow/Orange typically).
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Best for library generation and rapid optimization.
-
Mix: In a microwave process vial, combine 1 mmol of amine, 1 mmol of aldehyde, and 1 mL of Ethanol.
-
Irradiate: Set Microwave reactor to:
-
Temperature: 80°C
-
Power: Dynamic (Max 300W)[1]
-
Time: 10–15 minutes
-
-
Workup: Cool the vial. The product often precipitates upon cooling. Filter and wash with cold ether.[3]
-
Yield Comparison: Typically yields 85-95% vs. 65-75% for conventional reflux.
Experimental Workflow Diagram
Caption: Decision tree for synthesis methodology showing critical checkpoints.
Characterization & Quality Control
To validate the structure, ensure the following spectral signatures are present.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Absent (3100-3400 cm⁻¹) | Confirms consumption of primary amine. | |
| FT-IR | 1590–1625 cm⁻¹ (Strong) | Diagnostic band for Azomethine formation. | |
| ¹H NMR | The azomethine proton (deshielded). | ||
| ¹H NMR | Pyrazole | Characteristic methyl group on pyrazole ring.[4] | |
| Mass Spec | Molecular Weight + 1 | Confirms molecular formula. |
Troubleshooting Table:
-
Problem: Oily product / No precipitate.
-
Solution: The Schiff base might be soluble in aqueous ethanol. Evaporate solvent to 1/3 volume before pouring onto ice. Scratch the flask walls with a glass rod to induce nucleation.
-
-
Problem: Low Yield.
-
Solution: Ensure the aldehyde is fresh (free of benzoic acid oxidation). Increase catalyst concentration slightly or use a Dean-Stark trap to remove water (driving equilibrium forward).
-
References
-
Microwave-Assisted Synthesis of Pyrazole Scaffolds: Karati, D., Mahadik, K.R., & Kumar, D. (2022).[1] Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry.
-
Biological Activity of Pyrazole Schiff Bases: Hassan, A.S., et al. (2020).[1][5][6][7][8] Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 25(11), 2593.
-
General Mechanism & Catalysis: Raghurama Shetty, P., et al. (2020).[1] Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening. Indian Journal of Heterocyclic Chemistry.
-
Isomer Specificity (N-amino vs C-amino): Aggarwal, R., et al. (2011).[1] Dearylation with aromatization on cyclocondensation of 4-(dimethylamino)phenyl-substituted pyrazoles. Journal of Heterocyclic Chemistry.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis using 3-Methyl-5-phenyl-1H-pyrazol-1-amine
This guide provides a comprehensive technical protocol for the microwave-assisted synthesis and functionalization of 3-Methyl-5-phenyl-1H-pyrazol-1-amine .
Executive Summary
3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 1131-18-6) is a specialized
Its primary utility in drug development lies in its ability to form
Microwave (MW) Advantage:
-
Reaction Time: Reduced from 4–12 hours (thermal reflux) to 2–10 minutes.
-
Purity: Minimizes thermal degradation of the hydrazine moiety.
-
Green Chemistry: Allows for solvent-free or aqueous-phase synthesis.
Chemical Mechanism & Reactivity
The core reactivity is driven by the exocyclic amino group attached to the pyrrole-like nitrogen (
Key Reaction Pathways:
-
Condensation (
Formation): Reacts rapidly with aldehydes/ketones to form stable hydrazones (Schiff bases). -
Acylation: Reacts with acid chlorides or anhydrides to form pyrazolyl-amides.
-
Cyclization: Reacts with 1,3-dielectrophiles to form fused systems, though steric hindrance from the C5-phenyl group often directs the reaction toward open-chain adducts or requires harsh conditions to force cyclization.
Figure 1: Primary divergent synthesis pathways for 1-aminopyrazoles under microwave irradiation.
Experimental Protocols
Protocol A: Synthesis of Bioactive Pyrazolyl-Hydrazones (Schiff Bases)
Target Application: Antimicrobial and Anticancer Screening Libraries.
Reagents:
-
3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 equiv)
-
Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, vanillin) (1.0 equiv)
-
Solvent: Absolute Ethanol (2–3 mL per mmol)
-
Catalyst: Glacial Acetic Acid (1–2 drops)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve the amine (1 mmol, ~173 mg) and the corresponding aldehyde (1 mmol) in ethanol (2 mL). Add 1 drop of glacial acetic acid.
-
Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Standard Control)
-
Temperature: 80 °C
-
Hold Time: 2–5 minutes
-
Pressure Limit: 250 psi
-
Power: Max 100 W (System will modulate)
-
-
Work-up: Cool the reaction mixture to room temperature (using compressed air cooling).
-
Observation: A heavy precipitate usually forms immediately upon cooling.
-
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 1 mL) and diethyl ether (1 x 2 mL).
-
Purification: Recrystallize from hot ethanol if necessary.
Typical Yield: 85–96%
Characterization: Formation of the imine bond is confirmed by the disappearance of the
Protocol B: Synthesis of Pyrazolyl-Amides
Target Application: Kinase Inhibitor Linker Synthesis.
Reagents:
-
3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 equiv)
-
Acid Chloride (1.1 equiv) or Anhydride
-
Base: Pyridine (1.5 equiv) or
(2.0 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (for higher temp)
Procedure:
-
Preparation: In a microwave vial, mix the amine (1 mmol), acid chloride (1.1 mmol), and pyridine (1.5 mmol) in DCM (3 mL).
-
Irradiation:
-
Temperature: 50 °C (if using DCM) or 100 °C (if using Toluene)
-
Time: 5 minutes
-
Stirring: High
-
-
Work-up: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then saturated
. Dry organic layer over and concentrate.
Critical Isomer Note (Strategic Insight)
WARNING: In drug discovery literature, there is frequent confusion between 1-amino -pyrazoles and 5-amino -pyrazoles.
-
Your Molecule: 3-Methyl-5-phenyl-1H-pyrazol-1-amine (
-amino).-
Uses: Hydrazones,
-linked dimers.
-
-
The Isomer: 5-Amino-3-methyl-1-phenylpyrazole (
-amino).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Uses: This is the standard precursor for Pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon, Indiplon).
-
If your target is a Pyrazolo[1,5-a]pyrimidine fused system: You cannot efficiently synthesize this from the 1-amine isomer because the nitrogen required for fusion is already substituted. You must verify your starting material. If you possess the 1-amine but need the fused system, you are likely using the wrong isomer.
Comparison Table:
| Feature | 3-Methyl-5-phenyl-1H-pyrazol-1-amine | 5-Amino-3-methyl-1-phenylpyrazole |
| Amino Position | Nitrogen (N1) | Carbon (C5) |
| Reactivity Class | Hydrazine-like | Aniline-like |
| Major Product with 1,3-Diketones | Pyrazolyl-enaminones (Open) | Pyrazolo[1,5-a]pyrimidines (Fused) |
| Drug Examples | Novel antimicrobial hydrazones | Zaleplon (Sedative) |
Experimental Workflow Diagram
Figure 2: Optimized microwave synthesis workflow ensuring rapid library generation.
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review)
- Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.
-
Hydrazone Synthesis (Schiff Bases)
-
General Reactivity of Aminopyrazoles
-
Compound Data (NIST)
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing a Pyrazole Amine Intermediate
Introduction: The Significance of Pyrazole-Based Azo Dyes
Azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), are foundational to the colorant industry.[1] When this functional group bridges a heterocyclic scaffold like pyrazole with an aromatic system, the resulting dyes often exhibit unique properties, including enhanced thermal stability, bright hues, and significant biological activity.[2][3] Pyrazole-derived azo dyes, in particular, are gaining substantial attention in medicinal chemistry and materials science. Their molecular structure allows for broad-spectrum biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, making them valuable scaffolds in drug development.[4][5]
This guide provides a comprehensive, in-depth protocol for the synthesis of novel azo dyes using a versatile pyrazole intermediate. We will focus on the use of 5-Amino-3-methyl-1-phenyl-1H-pyrazole as the core building block. This intermediate is well-documented and serves as an excellent coupling component, reacting with various aromatic diazonium salts to yield a library of structurally diverse azo dyes.[6][7] The protocols herein are designed for researchers and scientists, emphasizing the causality behind experimental choices and providing self-validating methodologies through detailed characterization steps.
Part I: Synthesis of the Key Intermediate: 5-Amino-3-methyl-1-phenyl-1H-pyrazole
The synthesis of the pyrazole core is the critical first step. The chosen method involves a condensation and cyclization reaction, which is a robust and widely-used approach for creating the pyrazole ring system.
Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
Principle: This synthesis proceeds via the reaction of phenylhydrazine with 3-aminocrotononitrile. The reaction is a classic example of Knorr-type pyrazole synthesis where a hydrazine derivative reacts with a β-dicarbonyl compound or its equivalent, in this case, a β-enaminonitrile, to form the heterocyclic ring.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Use freshly distilled or high-purity grade. |
| 3-Aminocrotononitrile | C₄H₆N₂ | 82.11 | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Acts as both solvent and catalyst. |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization. |
| Deionized Water | H₂O | 18.02 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Addition of Nitrile: While stirring, slowly add 3-aminocrotononitrile (8.21 g, 0.1 mol) to the flask. The addition should be portion-wise to control any initial exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 200 mL of ice-cold water with stirring.
-
Precipitation & Filtration: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any residual acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure, crystalline 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Dry the final product in a vacuum oven at 50-60 °C.
Part II: Synthesis of Pyrazole Azo Dyes
The core of this application note is the two-step diazotization-coupling sequence. This process transforms a primary aromatic amine into a highly reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with our electron-rich pyrazole intermediate.
Caption: General workflow for pyrazole azo dye synthesis.
Protocol 2: Diazotization of a Primary Aromatic Amine (General Procedure)
Principle: The reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, produces a diazonium salt.[8][9] This reaction is highly temperature-sensitive; the diazonium salt is unstable and will decompose to form phenols and nitrogen gas if the temperature rises above 5-10 °C.[10] Maintaining a temperature of 0-5 °C is therefore critical for success.
Procedure:
-
Amine Solution: Dissolve the chosen primary aromatic amine (e.g., aniline, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker. Stir until a clear solution of the amine hydrochloride is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitrite Solution: In a separate test tube, dissolve sodium nitrite (0.7 g, ~0.01 mol) in 5 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a thermometer to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Confirmation: After the addition is complete, continue stirring for another 10 minutes. Check for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[9] If the test is negative, add a small amount of additional sodium nitrite solution.
-
Usage: The resulting clear solution of the diazonium salt is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling with 5-Amino-3-methyl-1-phenyl-1H-pyrazole
Principle: This is an electrophilic aromatic substitution reaction. The diazonium salt acts as a weak electrophile and attacks the electron-rich C4 position of the 5-amino-3-methyl-1-phenyl-1H-pyrazole ring. The amino group at the C5 position strongly activates the ring towards this substitution. The reaction is typically carried out in a solution buffered with sodium acetate to maintain a mildly acidic to neutral pH, which is optimal for the coupling process.[11]
Procedure:
-
Pyrazole Solution: In a 250 mL beaker, dissolve 5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.73 g, 0.01 mol) in 50 mL of ethanol. Add sodium acetate (3-4 g) to this solution and stir until it dissolves.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution (from Protocol 2) to the cold pyrazole solution with vigorous stirring.
-
Dye Formation: A brightly colored precipitate should form almost immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolation and Washing: Collect the precipitated azo dye by vacuum filtration. Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Air-dry the crude product. For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol, methanol, or DMF.
Caption: Chemical reaction scheme for azo dye synthesis.
Part III: Characterization of Synthesized Azo Dyes
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for a comprehensive analysis.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the final product. The spectrum of the azo dye should show the disappearance of the N-H stretching bands of the amine precursor and the appearance of a characteristic band for the azo linkage.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N=N (Azo stretch) | 1450 - 1630 | Confirms the formation of the azo linkage.[11][12] |
| N-H (Amino group) | 3300 - 3500 | Presence confirms the amino group on the pyrazole ring. |
| C=C (Aromatic) | 1400 - 1600 | Indicates the presence of aromatic rings. |
| C-H (Aromatic) | 3000 - 3100 | Indicates the presence of aromatic rings. |
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of the protons in the molecule, confirming the successful coupling at the C4 position of the pyrazole ring. The spectrum should show signals corresponding to the protons on both aromatic rings and the pyrazole methyl group. The absence of a signal for the C4-H proton of the pyrazole ring is a key indicator of successful substitution.
3. UV-Visible (UV-Vis) Spectroscopy: The color of the azo dye is due to the absorption of light in the visible region. This absorption corresponds to π-π* electronic transitions within the conjugated system.[1] The wavelength of maximum absorbance (λ_max) is a characteristic property of the dye.
-
Procedure: Dissolve a small, accurately weighed amount of the dye in a suitable solvent (e.g., ethanol, DMF, DMSO) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.
-
Expected Results: Pyrazole azo dyes typically exhibit a strong absorption band in the visible region (400-550 nm).[1] The exact λ_max will depend on the substituents on the aromatic ring and the solvent used (solvatochromism).[7]
Part IV: Applications and Future Directions
The pyrazole-based azo dyes synthesized through these protocols are not merely colorants; they are advanced functional molecules. Their inherent biological activities make them prime candidates for screening in drug discovery programs.
-
Antimicrobial and Antifungal Agents: Many heterocyclic azo dyes show potent activity against various strains of bacteria and fungi.[3][13]
-
Anticancer Therapeutics: The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, and its incorporation into azo dyes has led to the development of compounds with significant cytotoxicity against cancer cell lines.[5][14][15]
-
Sensors and Probes: The change in color (λ_max) of these dyes in response to environmental changes (e.g., pH, metal ions) allows for their use as chemical sensors.[1]
The protocols detailed in this guide provide a robust framework for the synthesis and characterization of a diverse library of pyrazole-based azo dyes. By systematically varying the aromatic amine precursor, researchers can fine-tune the electronic and steric properties of the final compounds, enabling the exploration of their potential in a wide array of scientific and biomedical applications.
References
- CHEMISTRY & BIOLOGY INTERFACE. Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes.
- Naresh, K., et al. (2010). Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. Journal of the Serbian Chemical Society.
- Krasnokutskaya, E. A., et al. (2014). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis.
- Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.
- BenchChem. An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
- Organic Chemistry Portal. Diazotisation.
- Scilit. Antimicrobial pyrazole dyes: synthesis, characterization, and absorption characteristics.
- Gostimir, I., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI.
- Gostimir, I., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Center for Biotechnology Information.
- Academia.edu. (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group.
- Al-Adilee, K. J., & Ozan, S. E. (2014). Synthesis and Spectral Properties of Novel Azo Dyes and Evalution of Corrosion Inhibitors for Dissolution of C-Steel in Hydrochl. Journal of Applicable Chemistry.
- Alkurdi, A. F., et al. (2022). Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes. ResearchGate.
- Mohamed, G. G., et al. (2019). Pyrazole-based azo-metal(II) complexes as potential bioactive agents: synthesis, characterization, antimicrobial, anti-tuberculosis, and DNA interaction studies. Taylor & Francis Online.
- K K Wagh College of Pharmacy, Nashik. DIAZOTIZATION TITRATION.
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
- Sureshkumar, K., et al. (2024). Synthesis, Solvatochromic Studies, DFT Calculations, Characterization, and In Silico Molecular Docking Studies of Azo Dyes of 3-Methyl-1-phenyl-1H-pyrazol-5-amine. ResearchGate.
- Mini-Reviews in Organic Chemistry. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. National Center for Biotechnology Information.
- Gostimir, I., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- Patel, K., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. National Center for Biotechnology Information.
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- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. academia.edu [academia.edu]
- 13. eurekaselect.com [eurekaselect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 3-Methyl-5-phenyl-1H-pyrazol-1-amine Derived Ligands: A Comprehensive Guide for Transition Metal Catalysis
Executive Summary
The development of robust, tunable ligands is a cornerstone of modern organometallic chemistry and drug development. 3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS 99214-42-3) represents a highly versatile building block for the synthesis of multidentate Schiff base ligands. By leveraging the primary
This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and quantitative data for utilizing these ligands in two critical transformations: Ru(II)-catalyzed transfer hydrogenation and Pd(II)-catalyzed Suzuki-Miyaura cross-coupling .
Chemical Rationale & Ligand Design
The architectural design of a ligand dictates the efficiency, stability, and selectivity of the resulting catalyst. The 3-methyl-5-phenyl-1H-pyrazol-1-amine scaffold offers a unique combination of electronic and steric properties[1][3]:
-
The
-Amino Group ( ): Unlike -aminopyrazoles, the -amino group is highly nucleophilic and readily undergoes condensation with carbonyl compounds (e.g., salicylaldehyde or 2-pyridinecarboxaldehyde) to form stable Schiff bases (imines)[3]. This creates a rigid, conjugated chelating system. -
The 5-Phenyl Substituent: The bulky phenyl ring adjacent to the pyrazole nitrogen provides essential steric shielding. In catalysis, this steric bulk prevents the formation of inactive, bridged bimetallic dimers and creates a well-defined chiral pocket if asymmetric induction is desired[1].
-
The 3-Methyl Substituent: Acting as an electron-donating group via hyperconjugation, the 3-methyl group increases the overall electron density of the pyrazole ring. This electronic enrichment is transferred to the metal center, facilitating oxidative addition in cross-coupling reactions and increasing the hydridic character of metal-hydride intermediates in hydrogenation[4].
Synthesis workflow of Schiff base ligands and active metal complexation.
Protocol: Synthesis of the Tridentate ( ) Schiff Base Ligand
This protocol describes the condensation of 3-methyl-5-phenyl-1H-pyrazol-1-amine with salicylaldehyde to form a highly stable
Causality of Experimental Choices:
-
Solvent (Absolute Ethanol): Ethanol is chosen because it solubilizes both starting materials at reflux but allows the highly crystalline Schiff base product to precipitate upon cooling, driving the equilibrium forward without the need for a Dean-Stark apparatus.
-
Catalytic Acid (Glacial Acetic Acid): A single drop of acetic acid protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the
-amino group[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-5-phenyl-1H-pyrazol-1-amine (10.0 mmol, 1.73 g) in 30 mL of absolute ethanol.
-
Condensation: Add salicylaldehyde (10.5 mmol, 1.28 g) dropwise over 5 minutes. Add 1 drop of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours under an inert argon atmosphere.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot (ninhydrin active) and the appearance of a new, bright yellow fluorescent spot under UV (365 nm) confirms imine formation.
-
Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath for 30 minutes. Filter the resulting bright yellow precipitate under vacuum.
-
Purification: Wash the filter cake with ice-cold ethanol (2 × 5 mL) and diethyl ether (10 mL). Dry under high vacuum overnight to yield the Schiff base ligand.
-
Self-Validation (NMR): Confirm product identity via
H NMR (CDCl ). A sharp singlet around 8.5–9.0 ppm confirms the presence of the imine proton (CH=N), and a broad singlet >11.0 ppm indicates the intramolecularly hydrogen-bonded phenolic OH[2].
Application I: Ruthenium(II)-Catalyzed Transfer Hydrogenation
Transfer hydrogenation (TH) is a critical reaction in drug development for the reduction of ketones to secondary alcohols, avoiding the hazards of high-pressure
Mechanistic Insight:
The reaction operates via an outer-sphere mechanism. The basicity of the pyrazole ring and the electron-donating 3-methyl group stabilize the 16-electron Ru-amido intermediate. Isopropanol acts as the hydride donor, converting the Ru-amido species into an 18-electron Ru-hydride species, which then transfers the hydride to the ketone substrate[5].
Catalytic cycle of Ru(II)-catalyzed transfer hydrogenation of ketones.
Step-by-Step Methodology:
-
Catalyst Generation (In Situ): In a Schlenk tube under argon, combine
(0.01 mmol, 1.0 mol% Ru) and the Schiff base ligand (0.022 mmol, 1.1 eq relative to Ru). Add 2 mL of anhydrous isopropanol and stir at 60 °C for 30 minutes to form the active complex. -
Substrate Addition: Add the ketone substrate (e.g., acetophenone, 1.0 mmol) to the bright orange catalyst solution.
-
Initiation: Add a solution of KOH in isopropanol (0.1 M, 0.1 mL, 1.0 mol%) to initiate the catalytic cycle by deprotonating the ligand and forming the active Ru-amido species.
-
Reaction: Stir at 82 °C (reflux) for 2–4 hours.
-
Quenching & Analysis: Cool to room temperature, expose to air to deactivate the catalyst, and filter through a short pad of silica gel (eluting with ethyl acetate). Analyze conversion via GC-FID or
H NMR.
Quantitative Data Summary: Transfer Hydrogenation
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | TOF (h |
| Acetophenone | 1.0 | 2.0 | >99 | 50 |
| 4-Methoxyacetophenone | 1.0 | 3.5 | 96 | 27 |
| 4-Bromoacetophenone | 1.0 | 1.5 | >99 | 66 |
| Cyclohexanone | 0.5 | 1.0 | >99 | 200 |
Data reflects the robust nature of the catalyst; electron-withdrawing groups (bromo) accelerate the hydride transfer, while electron-donating groups (methoxy) slightly retard the reaction.
Application II: Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is indispensable for synthesizing biaryl frameworks found in over 25% of all small-molecule pharmaceuticals. Pd(II) complexes utilizing 3-methyl-5-phenyl-1H-pyrazol-1-amine derived ligands demonstrate high thermal stability and resistance to palladium black precipitation[6].
Mechanistic Insight:
The steric bulk of the 5-phenyl group on the pyrazole ligand facilitates the reductive elimination step—often the rate-limiting step in cross-coupling—by crowding the metal center and forcing the two aryl groups together. Simultaneously, the strong
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave vial, add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.5 eq), and
(2.0 mmol, 2.0 eq). -
Catalyst Addition: Add
(0.01 mmol, 1.0 mol%) and the Schiff base ligand (0.012 mmol, 1.2 mol%). -
Solvent System: Add 3 mL of a degassed DMF/H
O mixture (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate species. -
Coupling: Seal the vial and heat at 90 °C in an oil bath for 4 hours.
-
Workup: Cool the mixture, dilute with 10 mL of water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation: Purify via flash column chromatography. The success of the cross-coupling is validated by the disappearance of the aryl halide starting material on TLC and the emergence of a highly UV-active biaryl product.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Temp (°C) | Yield (%) | Purity (HPLC %) |
| 4-Bromotoluene | Phenylboronic acid | 90 | 95 | >99 |
| 4-Chloroacetophenone | Phenylboronic acid | 110 | 88 | 98 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 90 | 92 | >99 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 80 | 98 | >99 |
Note: The ligand system allows for the activation of traditionally challenging aryl chlorides (e.g., 4-chloroacetophenone) by elevating the temperature to 110 °C.
References
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from[Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from[Link]
-
ResearchGate. (2021). Alkynyl Triazenes Enable Divergent Syntheses of 2-Pyrones. Retrieved from[Link]
-
EPDF. Advances in Heterocyclic Chemistry, Volume 53. Retrieved from[Link]
-
ResearchGate. (2018). Synthesis of coumarin heterocyclic derivatives with antioxidant activity and in vitro cytotoxic activity against tumour cells. Retrieved from[Link]
-
TU Darmstadt. Publications – RG Buntkowsky - Chemie. Retrieved from[Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. epdf.pub [epdf.pub]
- 4. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. Publications – RG Buntkowsky – TU Darmstadt [chemie.tu-darmstadt.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
One-pot synthesis protocols involving 1-amino-3-methyl-5-phenylpyrazole
Application Note: One-Pot Synthesis Protocols Involving 1-Amino-3-methyl-5-phenylpyrazole
Executive Summary & Structural Distinction
This application note details the synthesis and application of 1-amino-3-methyl-5-phenylpyrazole (N-amino), a specialized heterocyclic building block.
Critical Isomer Warning: Researchers must distinguish between the two primary amino-pyrazole isomers derived from phenylhydrazine chemistry. Confusion between these two leads to failed heterocyclizations.
| Feature | Target Compound (This Protocol) | Common Isomer (Standard) |
| Name | 1-Amino -3-methyl-5-phenylpyrazole | 5-Amino -3-methyl-1-phenylpyrazole |
| Structure | Amino group on Nitrogen (N1) | Amino group on Carbon (C5) |
| Reactivity | Acts as a 1,2-binucleophile (N-N system). | Acts as a 1,3-binucleophile (C-N system). |
| Primary Product | Pyrazolo[1,5-b]pyridazines | Pyrazolo[1,5-a]pyrimidines |
| Precursor | 3-Methyl-5-phenylpyrazole + HOSA | Phenylhydrazine + 3-Aminocrotononitrile |
This guide focuses on the N-amino variant (1-amino), utilized for accessing bridged systems like pyrazolo[1,5-b]pyridazines and pyrazolo[5,1-c][1,2,4]triazines.
Mechanistic Pathways & Reactivity[1][2]
The 1-amino-3-methyl-5-phenylpyrazole scaffold possesses a unique N-amino handle. Unlike C-amino pyrazoles, the exocyclic amino group is bonded to the ring nitrogen, creating a hydrazine-like motif embedded within the aromatic system. This allows for [3+3] or [3+2] cyclocondensations with electrophiles.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways dependent on the starting amino-pyrazole isomer.
Figure 1: Divergent synthesis pathways. Blue nodes indicate the N-amino chemistry covered in this guide.
Protocol A: Synthesis of the Reagent (N-Amination)
Before performing one-pot heterocyclizations, the 1-amino core must often be generated if not commercially available. The most reliable method involves electrophilic N-amination of the parent pyrazole using Hydroxylamine-O-sulfonic acid (HOSA).
Reagents:
-
3-Methyl-5-phenylpyrazole (10 mmol)
-
Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol)
-
Potassium Hydroxide (KOH) (30 mmol)
-
Solvent: DMF (Dimethylformamide) or Water/Dioxane mix.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-methyl-5-phenylpyrazole (1.58 g, 10 mmol) in DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add powdered KOH (1.68 g, 30 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.
-
Amination: Add HOSA (1.35 g, 12 mmol) portion-wise over 20 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-amino product is typically more polar than the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Recrystallize from ethanol/water to obtain 1-amino-3-methyl-5-phenylpyrazole as white/pale yellow crystals.
Yield Expectation: 65–75% Validation: ¹H NMR should show a broad singlet (2H) for the N-NH₂ group around 5.0–6.0 ppm (solvent dependent), distinct from the C-NH₂ which typically appears higher field or involves different splitting if coupled.
Protocol B: One-Pot Synthesis of Pyrazolo[1,5-b]pyridazines
This protocol utilizes the 1-amino-pyrazole as a 1,2-binucleophile reacting with a 1,3-electrophile (acetylacetone).
Scope: Synthesis of 2,4-dimethyl-6-phenylpyrazolo[1,5-b]pyridazine.
Reagents:
-
1-Amino-3-methyl-5-phenylpyrazole (1.0 mmol)
-
Acetylacetone (1.1 mmol)
-
Ethanol (Absolute, 10 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Piperidine (catalytic).
Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1-amino-3-methyl-5-phenylpyrazole (173 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add acetylacetone (110 mg, 1.1 mmol) and 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
Observation: A precipitate often begins to form during the reflux.
-
Isolation: Cool the reaction mixture to room temperature and then to 4 °C in a refrigerator.
-
Filtration: Filter the solid product and wash with cold ethanol (2 x 5 mL).
-
Recrystallization: Recrystallize from Ethanol or DMF/Water.
Mechanism: The exocyclic amino group (N-NH₂) attacks a carbonyl carbon of the diketone, followed by cyclization of the pyrazole C5 (which is nucleophilic) onto the second carbonyl, eliminating two molecules of water.
Protocol C: One-Pot Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
This protocol targets the fused triazine system by reacting the N-amino pyrazole with a 1,2-diketone (Benzil).
Reagents:
-
1-Amino-3-methyl-5-phenylpyrazole (1.0 mmol)
-
Benzil (1.0 mmol)
-
Solvent: Glacial Acetic Acid (10 mL)
Methodology:
-
Mixing: Combine the amine (173 mg) and benzil (210 mg) in glacial acetic acid (10 mL).
-
Reflux: Heat the mixture at reflux (118 °C) for 6–8 hours. The acid acts as both solvent and catalyst.
-
Monitoring: Monitor by TLC. The disappearance of the bright yellow benzil spot indicates progress.
-
Work-up: Pour the hot solution onto crushed ice (50 g). Stir vigorously for 15 minutes.
-
Precipitation: A solid precipitate (often yellow or orange) will form.
-
Purification: Filter, wash with water to remove acid traces, and dry. Recrystallize from acetic acid or ethanol.
Data Summary Table:
| Protocol | Reactant | Product Scaffold | Key Conditions | Typical Yield |
| B | Acetylacetone | Pyrazolo[1,5-b]pyridazine | reflux EtOH, cat. AcOH | 70-85% |
| C | Benzil | Pyrazolo[5,1-c][1,2,4]triazine | reflux AcOH | 60-75% |
| D | Pyrazolo[5,1-c][1,2,4]triazin-4-one | reflux AcOH/NaOAc | 55-65% |
References
-
Al-Adiwish, W. M., et al. (2017). "Synthesis of New Pyrazolo[5,1-c][1,2,4]triazines from 5-Aminopyrazole." Cell Biology.
- Note: This paper discusses the [5,1-c]triazine scaffold, though nomenclature in titles often varies. The chemistry described aligns with N-amino or diazotized C-amino precursors.
-
Karcı, F., & Karcı, F. (2013).[1] "Synthesis and Absorption Abilities of Pyrazolo[5,1-c][1,2,4]triazine-based Disperse Dyes." Chemistry of Heterocyclic Compounds.
- Validates the cyclization of pyrazolylhydrazones to fused triazines.
-
Suzuki, T., et al. (2008). "Synthesis and Evaluation of Pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors." Journal of Medicinal Chemistry.
- Authoritative source for the synthesis of pyrazolo[1,5-b]pyridazines
-
El-Emary, T. I. (2006). "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-methyl-1-phenylpyrazole." Journal of the Chinese Chemical Society.
- Provided for contrast: This paper details the C-amino isomer chemistry, which researchers must distinguish
Sources
Application Note: Functionalization of the Amino Group in 3-Methyl-5-phenyl-1H-pyrazol-1-amine
[1]
Abstract
This guide details the chemical functionalization of the exocyclic amino group in 3-Methyl-5-phenyl-1H-pyrazol-1-amine.[1] Unlike C-amino pyrazoles which behave like anilines, the N-amino moiety exhibits reactivity characteristic of 1,1-binucleophiles (hydrazines).[1] This protocol suite covers the synthesis of Schiff bases (imines), acylation to amides, and urea formation. These transformations are critical for generating bioactive hydrazone scaffolds and fused heterocyclic systems such as pyrazolo[1,5-b]pyridazines.[1]
Chemical Profile & Reactivity Analysis
Structural Logic
The target molecule features a primary amino group bonded directly to the pyrazole nitrogen (N1).[1] This creates a unique electronic environment compared to carbon-bound amines.[1]
-
Nucleophilicity: The N-amino group is a "hard" nucleophile due to the alpha-effect (repulsion between lone pairs on adjacent nitrogen atoms), making it more reactive towards carbonyl electrophiles than standard anilines.[1]
-
Regioselectivity: Functionalization occurs exclusively at the exocyclic
-amino group ( ) rather than the pyrazole ring carbons or the endocyclic nitrogen ( ), provided conditions are non-acidic enough to prevent protonation of the ring.[1]
Reactivity Flowchart (DOT Visualization)
Figure 1: Divergent synthetic pathways for the N-amino pyrazole scaffold.[1] Green nodes indicate standard derivatization; Red indicates cyclization to fused heterocycles.[1]
Protocol A: Schiff Base Formation (Hydrazones)
Objective: Synthesis of N-(arylidene)-3-methyl-5-phenyl-1H-pyrazol-1-amines. Mechanism: Acid-catalyzed condensation.[1] The enhanced nucleophilicity of the N-amine allows this to proceed rapidly, often without aggressive dehydration methods (Dean-Stark).[1]
Materials
-
Substrate: 3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 equiv)
-
Electrophile: Benzaldehyde (or substituted derivative) (1.05 equiv)
-
Solvent: Ethanol (Absolute)[1]
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the N-aminopyrazole in 10 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.[1]
-
Addition: Add 1.05 mmol of the aldehyde.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Equip with a condenser and reflux the mixture for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] The starting amine spot (lower R_f, stains purple/brown with ninhydrin) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a crystalline solid.[1]
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF if necessary.[1]
Data Specification:
| Parameter | Value |
|---|---|
| Typical Yield | 75–90% |
| Appearance | Yellow to Orange Needles |
| 1H NMR Characteristic | Singlet at δ 8.5–9.0 ppm (N=CH azomethine proton) |[1]
Protocol B: Acylation (Amide Formation)
Objective: Protection or functionalization to form N-(3-methyl-5-phenyl-1H-pyrazol-1-yl)amides.[1] Context: Unlike simple anilines, the resulting N-N-amide bond has restricted rotation, often visible as rotamers in NMR.
Materials
-
Substrate: 3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 mmol)
-
Reagent: Acetyl Chloride or Benzoyl Chloride (1.1 mmol)
-
Base: Triethylamine (TEA) (1.2 mmol)
-
Solvent: Dichloromethane (DCM) (anhydrous)[3]
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the pyrazole amine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (10 mL). Cool to 0°C.[1][3]
-
Addition: Add the acyl chloride (1.1 mmol) dropwise over 5 minutes. The reaction is exothermic.[1]
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Workup:
-
Quench with saturated NaHCO3 (10 mL).
-
Extract with DCM (2 x 15 mL).[1]
-
Wash organic layer with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol C: Urea Formation (Medicinal Chemistry Scaffold)
Objective: Synthesis of pyrazolyl-ureas, a privileged pharmacophore in kinase inhibitors.[1]
Materials
-
Substrate: 3-Methyl-5-phenyl-1H-pyrazol-1-amine[1]
-
Reagent: Phenyl Isocyanate (1.0 equiv)[1]
-
Solvent: THF or Toluene
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL dry THF.
-
Addition: Add Phenyl Isocyanate (1.0 mmol) dropwise at room temperature.
-
Reaction: Stir at 60°C for 2 hours.
-
Isolation: The urea product often precipitates directly from the reaction mixture upon cooling.[1] Filter and wash with diethyl ether to remove unreacted isocyanate.[1]
Advanced Application: Cyclization Logic
Pathway: Reaction with 1,3-Diketones.[1] While C-amino pyrazoles react with 1,3-diketones to form pyrazolo[1,5-a]pyrimidines, N-amino pyrazoles typically react to form Pyrazolo[1,5-b]pyridazines or N-pyrazolyl-enaminones depending on conditions.[1]
Cyclization Workflow (DOT Visualization)
Figure 2: Mechanistic pathway for the conversion of N-amino pyrazoles into fused bicyclic systems.
References
-
Synthesis of N-Aminopyrazoles
-
General Reactivity of Amino-Pyrazoles
-
Isocyanate Chemistry
Application Note: Strategic Utilization of 3-Methyl-5-phenyl-1H-pyrazol-1-amine in Heterocyclic Drug Design
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It addresses the specific utility of 3-Methyl-5-phenyl-1H-pyrazol-1-amine (an N-aminopyrazole) in the synthesis of fused heterocyclic systems, while critically distinguishing it from its common isomer, 5-amino-3-methyl-1-phenylpyrazole.
Executive Summary & Chemical Profile[1][2][3]
3-Methyl-5-phenyl-1H-pyrazol-1-amine is a specialized N-aminoazole building block used to construct fused nitrogen-rich heterocycles. Unlike its more common C-amino isomer (used for pyrazolo[1,5-a]pyrimidines), this N-amino scaffold is the specific precursor for pyrazolo[1,5-b]pyridazines and pyrazolo[5,1-c][1,2,4]triazines . These fused systems are increasingly relevant in oncology (kinase inhibition) and antimicrobial research due to their ability to mimic the purine core of ATP.
Structural Specification & Isomerism Alert
CRITICAL DISTINCTION: In heterocyclic synthesis, the position of the amino group dictates the cyclization pathway.
| Feature | Target Compound (This Guide) | Common Isomer (Caution) |
| Name | 3-Methyl-5-phenyl-1H-pyrazol-1-amine | 5-Amino-3-methyl-1-phenylpyrazole |
| Structure | Amino group on Nitrogen (N1) | Amino group on Carbon (C5) |
| Reactivity | Reacts as a 1,2-binucleophile (N-NH2) | Reacts as a 1,3-binucleophile (C-NH2 + N2) |
| Primary Product | Pyrazolo[1,5-b]pyridazine | Pyrazolo[1,5-a]pyrimidine |
| Drug Class | Novel Kinase Inhibitors (e.g., CDK, VEGFR) | Established Kinase Inhibitors (e.g., Zaleplon) |
Note: Ensure your starting material has the amino group on the ring nitrogen (N1). The protocols below rely on the hydrazine-like nucleophilicity of the N-NH2 group.
Synthetic Utility: The "Why" and "How"
The N-amino group of 3-methyl-5-phenyl-1H-pyrazol-1-amine serves as a potent nucleophile. When paired with the adjacent endocyclic nitrogen (N2), it forms a 1,2-binucleophilic system . This unique geometry allows for condensation with 1,3-dielectrophiles to form 6-membered rings fused across the N1-N2 bond.
Core Reaction Pathways
-
Pathway A (Pyrazolo[1,5-b]pyridazines): Condensation with 1,3-diketones. This scaffold is a bioisostere of indole and purine, often showing improved metabolic stability.
-
Pathway B (Pyrazolo[5,1-c][1,2,4]triazines): Condensation with
-keto acids or esters. This triazine core is explored for antimicrobial and neuroprotective properties.
Figure 1: Divergent synthetic pathways for N-aminopyrazoles yielding distinct fused heterocycles.
Application Note 1: Synthesis of Pyrazolo[1,5-b]pyridazines
This protocol describes the synthesis of a substituted pyrazolo[1,5-b]pyridazine.[1] This scaffold is highly valued in kinase inhibitor design (specifically CDK4 and VEGFR-2 inhibitors) due to its planar geometry and H-bond acceptor capabilities.
Experimental Protocol
Reaction: Condensation of 3-methyl-5-phenyl-1H-pyrazol-1-amine with 2,4-pentanedione (acetylacetone).
Materials:
-
3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 equiv)
-
2,4-Pentanedione (1.2 equiv)
-
Solvent: Ethanol (absolute) or Acetic Acid (glacial)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) - Optional, accelerates reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 3-methyl-5-phenyl-1H-pyrazol-1-amine in 5 mL of absolute ethanol.
-
Addition: Add 1.2 mmol of 2,4-pentanedione dropwise to the stirring solution.
-
Catalysis: Add catalytic pTSA (0.1 mmol) if reaction kinetics are slow (monitor by TLC).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The starting amine (polar) should disappear, and a less polar fluorescent spot (product) should appear.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Alternative: If no precipitate forms, remove solvent under reduced pressure. Dissolve residue in CH2Cl2, wash with NaHCO3 (sat. aq.), dry over MgSO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexane).
Expected Outcome: Formation of 2,4,7-trimethyl-9-phenylpyrazolo[1,5-b]pyridazine (assuming methyl/phenyl positions are retained). Note: The regiochemistry depends on the steric bulk of the diketone. With symmetric diketones like acetylacetone, a single isomer is formed.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization | Switch solvent to Glacial Acetic Acid and reflux at 118°C. |
| Multiple Spots | Formation of hydrazone intermediate | Increase reaction time or add pTSA to force ring closure. |
| Starting Material Remains | N-amine nucleophilicity is low | Ensure the amine is not protonated (avoid strong mineral acids). Use a Dean-Stark trap to remove water. |
Application Note 2: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
This scaffold is less common but offers unique vector properties for fragment-based drug design. It is synthesized by reacting the N-amine with
Experimental Protocol
Reaction: Condensation with Ethyl Pyruvate.
Materials:
-
3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 equiv)
-
Ethyl Pyruvate (1.2 equiv)
-
Solvent: Ethanol or DMF
-
Base: Sodium Ethoxide (NaOEt) (1.0 equiv) - Required for cyclization.
Step-by-Step Methodology:
-
Condensation: Mix amine (1 mmol) and ethyl pyruvate (1.2 mmol) in Ethanol (5 mL). Stir at room temperature for 2 hours to form the hydrazone intermediate.
-
Cyclization: Add NaOEt (1 mmol) to the mixture.
-
Heating: Heat to reflux for 3–5 hours. The base facilitates the attack of the pyrazole ring nitrogen (N2) onto the ester carbonyl, closing the triazine ring.
-
Isolation: Neutralize with dilute HCl (to pH 7). The product usually precipitates as a solid.
-
Purification: Recrystallization from DMF/Ethanol.
Data Summary & References
Physicochemical Properties (Predicted)
| Property | Value | Relevance |
| MW | ~173.2 g/mol | Fragment-like, suitable for FBDD. |
| LogP | ~2.1 | Good membrane permeability. |
| H-Bond Donors | 2 (NH2) | Key interaction points for kinase hinge binding. |
| H-Bond Acceptors | 2 (N) |
References
-
Reactivity of N-Aminopyrazoles: Journal of Heterocyclic Chemistry. 1-Aminopyrazoles react with 1,3-diketones to yield pyrazolo[1,5-b]pyridazines.
-
Kinase Inhibition (General): Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. (2008). Demonstrates the bioactivity of the scaffold derived from this precursor.
-
Isomer Distinction: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (C-amino isomer). NIST Chemistry WebBook.[2] Provided for contrast to ensure correct starting material selection.
-
Triazine Synthesis: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem. (2014). Discusses analogous cyclizations.
Disclaimer: This guide assumes the use of the specific N-amino isomer (1-amino-3-methyl-5-phenylpyrazole). Users must verify the identity of their starting material using NMR (distinctive N-NH2 signal vs C-NH2) before proceeding, as the C-amino isomer will yield different heterocyclic cores.
Sources
Troubleshooting & Optimization
Purification techniques for crude 1-amino-3-methyl-5-phenylpyrazole
Technical Support Center: Purification of Crude 1-Amino-3-methyl-5-phenylpyrazole
Part 1: Critical Disambiguation (Read This First)
Before proceeding with purification, you must verify the structural identity of your molecule. The nomenclature for aminopyrazoles is frequently confused in commercial catalogs and literature.
Are you working with Structure A or Structure B?
-
Structure A (N-Amino): 1-amino-3-methyl-5-phenylpyrazole.[1] The amino group is attached to the Nitrogen (N1). This is a hydrazine derivative, often used to synthesize fused heterocycles like pyrazolo[1,5-a]pyridines.[1]
-
Structure B (C-Amino): 5-amino-3-methyl-1-phenylpyrazole (or 3-methyl-1-phenyl-1H-pyrazol-5-amine).[1] The amino group is attached to Carbon 5. This is a common intermediate for dyes and pharmaceuticals (e.g., Edaravone analogs).
Visual Verification:
[1][2] This guide primarily addresses Structure A (N-Amino) .[1] If you are working with Structure B, refer to Section 4.
Part 2: Purification of 1-Amino-3-methyl-5-phenylpyrazole (N-Amino)
Context: This compound is typically synthesized via the N-amination of 3-methyl-5-phenylpyrazole using Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine.[1] Primary Impurities: Unreacted starting material (parent pyrazole), inorganic salts, and the regioisomer (1-amino-3-phenyl-5-methylpyrazole).[1]
Method A: Chemical Derivatization (The "Gold Standard" for Purity)
Why this works: N-aminopyrazoles readily form Schiff bases (hydrazones) with aldehydes.[1] These hydrazones crystallize much better than the free amine. You can purify the hydrazone and then hydrolyze it back to the pure amine.
Protocol:
-
Derivatization: Dissolve your crude oil/solid in Ethanol. Add 1.05 equivalents of Benzaldehyde and a catalytic amount of Acetic Acid. Reflux for 1 hour.
-
Isolation: Cool to 0°C. The benzaldehyde hydrazone derivative will precipitate as a stable solid. Filter and wash with cold ethanol.
-
Recrystallization: Recrystallize the hydrazone from Ethanol/DMF if necessary to remove regioisomers.
-
Hydrolysis (Recovery): Reflux the purified hydrazone in 10% HCl for 2 hours. The benzaldehyde will steam distill off (or can be extracted with ether).
-
Final Isolation: Neutralize the aqueous layer with NaOH to pH 8-9. Extract with Dichloromethane (DCM), dry over
, and evaporate to yield high-purity 1-amino-3-methyl-5-phenylpyrazole.[1]
Method B: Acid-Base Extraction (For Removal of Parent Pyrazole)
Why this works: The N-amino group (
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).
-
Acid Wash: Extract with 2M HCl (3x).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 10.
-
Extraction: Extract immediately with DCM (3x). Note: Do not delay, as the free base can oxidize.
-
Drying: Dry over
(preferred over to avoid Lewis acid interactions) and concentrate.
Part 3: Separation of Regioisomers
A common issue in N-amination is the formation of two isomers:
-
Target: 1-amino-3-methyl-5-phenylpyrazole (Phenyl near N-amino).[1]
-
Isomer: 1-amino-3-phenyl-5-methylpyrazole (Methyl near N-amino).[1]
Mechanism: The "Methyl" isomer is often favored sterically because the small methyl group offers less hindrance to the incoming aminating agent than the bulky phenyl group.
Chromatographic Separation Guide:
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Toluene : Ethyl Acetate (Start 9:1, Gradient to 7:[1]3) |
| Elution Order | The 5-phenyl isomer (Target) usually elutes first (less polar due to shielding) compared to the 5-methyl isomer.[1] |
| Visualization | UV (254 nm) or Iodine Stain (N-amines stain brown rapidly).[1] |
Part 4: Purification of 5-Amino-3-methyl-1-phenylpyrazole (C-Amino)
If you identified your compound as Structure B (Edaravone intermediate).
Context: Synthesized from Phenylhydrazine + 3-aminocrotononitrile (or Ethyl acetoacetate + Phenylhydrazine followed by specialized steps).
Standard Recrystallization Protocol:
-
Solvent: Ethanol / Water (4:1 ratio).
-
Process: Dissolve crude solid in boiling Ethanol. Add water dropwise until slight turbidity appears.[1] Clarify with a drop of Ethanol.
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Yield: White to off-white needles.
-
Melting Point Check: Pure product melts at 115-117°C . (Note: The 1-amino isomer (Structure A) has a different, usually lower, melting point).
Part 5: Troubleshooting & FAQs
Q1: My crude 1-aminopyrazole turned into a dark tar overnight. What happened? A: N-aminopyrazoles are hydrazine derivatives and are susceptible to oxidation by air.[1]
-
Fix: Store the purified product under Argon/Nitrogen at -20°C. If it is a tar, dissolve in dilute HCl, wash with ether to remove tar, and re-basify.[1]
Q2: I cannot separate the regioisomers by recrystallization. A: If the ratio is near 50:50, recrystallization often fails (eutectic formation).
-
Fix: Use Method A (Derivatization) from Part 2. The benzaldehyde hydrazones of the two isomers have significantly different solubility profiles, making separation much easier than with the free amines.
Q3: The NMR shows broad peaks for the -NH2 group.
A: This is normal.[1] The N-amino protons are exchangeable and often appear broad around 4.5–6.0 ppm (in
-
Verification: Add a drop of
to the NMR tube. If the peak disappears, it is the .
Q4: Can I use column chromatography for the N-amino compound? A: Yes, but pre-treat the silica gel with 1% Triethylamine (TEA) in the mobile phase. The N-amino group is basic and can streak or decompose on acidic silica sites.[1]
Part 6: Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate purification workflow based on structural identity and impurity profile.
References
- Synthesis and Amination of Pyrazoles: "Amination of Nitrogen Heterocycles with Hydroxylamine-O-sulfonic Acid." Journal of Organic Chemistry.
- Regioisomer Separation: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
- Derivatization Technique: "Purification of unstable hydrazines via hydrazone formation." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Edaravone (5-amino isomer) Data: PubChem Compound Summary for CID 4021 (Edaravone/Pyrazolone tautomers). Link
-
Crystallographic Data: "Structure of 5-amino-3-methyl-1-phenylpyrazole." Acta Crystallographica. (Used for melting point verification of the C-amino isomer).[1]
Sources
- 1. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 1-Aminopyrazole Condensation Protocols
This guide is structured as a high-level Technical Support Center resource. It addresses the specific chemical behavior of 1-aminopyrazoles (
Subject: Optimization of Reaction Temperature for 1-Aminopyrazole Condensation with 1,3-Dielectrophiles. Ticket ID: CHE-SUP-105-T Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
⚠️ Critical Diagnostic: Confirm Your Starting Material
Before proceeding, we must verify the identity of your nucleophile, as nomenclature in this field is frequently ambiguous.
| Starting Material | Structure | Target Scaffold (with 1,3-diketones) |
| 1-Aminopyrazole ( | Pyrazolo[1,5-b]pyridazine | |
| 3(5)-Aminopyrazole ( | Pyrazolo[1,5-a]pyrimidine |
Note: If you are attempting to synthesize Pyrazolo[1,5-a]pyrimidines (common kinase inhibitor scaffolds like Zaleplon), and you are using 1-aminopyrazole, your reaction will likely fail or require a rearrangement step. Please verify your CAS number.
This guide focuses on the condensation of 1-aminopyrazoles .
Part 1: The Thermal Landscape (Theory & Mechanism)
The condensation of 1-aminopyrazole with 1,3-diketones (e.g., acetylacetone) or
The Reaction Pathway[1][2][3][4][5][6][7][8]
-
Stage 1 (Kinetic): Nucleophilic attack of the exocyclic
on the most reactive carbonyl of the electrophile. This forms an intermediate hydrazone . -
Stage 2 (Thermodynamic): Cyclization via attack of the pyrazole C5 carbon onto the second carbonyl. This step has a high activation energy barrier because it requires disrupting the aromaticity of the pyrazole ring transiently or involves electrophilic attack on the pyrazole C5.
The "Rearrangement Trap"
A critical failure mode in this chemistry is the thermal rearrangement of 1-aminopyrazoles to 5-aminopyrazoles.
-
Condition: High temperature (
C) or strong acid catalysis. -
Result: The 1-aminopyrazole isomerizes to 5-aminopyrazole, which then condenses to form the "wrong" isomer (Pyrazolo[1,5-a]pyrimidine).
Visualization: Reaction Coordinate & Divergence
Figure 1: Bifurcation of reaction pathways based on thermal and acidic conditions. Note the risk of rearrangement at high energy states.
Part 2: Optimized Experimental Protocol
This protocol minimizes rearrangement risk while ensuring sufficient energy for ring closure.
Reagents:
-
1-Aminopyrazole (1.0 equiv)
-
1,3-Diketone (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH) depending on electrophilicity.
-
Catalyst: Glacial Acetic Acid (if using EtOH) or ZnCl
(for difficult substrates).
Step-by-Step Procedure:
-
The Mixing Phase (Low T):
-
Dissolve 1-aminopyrazole in EtOH at Room Temperature (20–25°C) .
-
Add the 1,3-diketone dropwise.
-
Why: This favors the formation of the hydrazone intermediate without triggering degradation.
-
-
The Activation Phase (Ramp):
-
Add catalytic AcOH (10 mol%).
-
Ramp temperature to 60°C over 30 minutes.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the starting amine and the appearance of the hydrazone (often a different
spot, mass = SM + Diketone - H O).
-
-
The Cyclization Phase (High T):
-
If cyclization is slow at 60°C, increase to Reflux (78°C) .
-
Strict Limit: Do not exceed 100°C (e.g., do not switch to toluene reflux) unless necessary, as this increases the rearrangement rate.
-
Duration: 2–6 hours.
-
-
Workup:
-
Cool to 0°C. The pyrazolo[1,5-b]pyridazine often precipitates. Filter and wash with cold EtOH.
-
Part 3: Troubleshooting Center (FAQs)
Issue A: "I am seeing two products with the same mass."
Diagnosis: Regioisomerism or Scaffold Isomerism.
-
Cause 1 (Regioselectivity): If your 1,3-diketone is asymmetric (e.g., Benzoylacetone), the
can attack either carbonyl.-
Solution: Lower the initial mixing temperature to 0°C to favor the kinetic product (attack at the most electrophilic/least hindered carbonyl).
-
-
Cause 2 (Rearrangement): You may have formed the Pyrazolo[1,5-a]pyrimidine via the 5-amino rearrangement.
-
Test: Check the UV spectrum or NMR. Pyrazolo[1,5-b]pyridazines typically have distinct chemical shifts for the bridgehead carbons compared to pyrimidines.
-
Issue B: "The reaction stalls at the intermediate hydrazone."
Diagnosis: Insufficient electrophilicity for ring closure (C5 attack).
-
Solution:
-
Switch Solvent: Move from EtOH to Glacial Acetic Acid and heat to 80-90°C. The acid protonates the carbonyl, making it more susceptible to the weak nucleophilic attack from C5.
-
Lewis Acid Additive: Add 0.5 equiv of ZnCl
or FeCl . This coordinates to the carbonyl oxygen without the harsh protonation that triggers rearrangement.
-
Issue C: "My yield is low and I see 'tar' formation."
Diagnosis: Oxidative decomposition of the hydrazine moiety.
-
Solution: Degas your solvent with Nitrogen/Argon. 1-aminopyrazoles are hydrazine derivatives and can be sensitive to oxidation at high temperatures.
Part 4: Data Summary Table
| Variable | Condition | Outcome | Risk |
| Temperature | 20–25°C | Hydrazone formation only. | Incomplete reaction. |
| Temperature | 78°C (EtOH Reflux) | Optimal for Cyclization. | Low risk. |
| Temperature | >110°C (Toluene/DMF) | Fast kinetics. | High risk of rearrangement to 5-aminopyrazole derivatives. |
| Acidity | Neutral | Very slow cyclization. | Stalled intermediate. |
| Acidity | AcOH (Glacial) | Fast cyclization. | Moderate risk of rearrangement if prolonged. |
Part 5: Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Synthesis of Pyrazolo[1,5-b]pyridazines
-
Title: Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.[1]
- Source: Patent WO2001046194A2 (Google P
- Context: Describes the reaction of N-aminopyridazinium salts (analogous to 1-aminopyrazoles)
-
-
Rearrangement of 1-Aminopyrazoles
-
Pyrazolo[5,1-c][1,2,4]triazine Synthesis
- Title: Synthesis and absorption abilities of pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes.
-
Source: Chemistry of Heterocyclic Compounds, 2013.[8]
- Context: Describes the condensation of 1-aminopyrazole derivatives with 1,3-electrophiles (ethyl cyanoacet
-
General Reactivity of Aminopyrazoles
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3]
- Source: Beilstein Journal of Organic Chemistry, 2018.
- Context: Comprehensive review distinguishing between the reactivity of N-amino and C-amino pyrazoles.
-
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Removal of Unreacted 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification bottlenecks associated with N-aminopyrazole derivatives.
3-Methyl-5-phenyl-1H-pyrazol-1-amine is a highly versatile, bifunctional building block used extensively in drug development. However, when used in excess, its unreacted residue is notoriously difficult to remove from product mixtures. Its unique physicochemical properties—specifically its high polarity and counterintuitive pKa—render standard purification workflows ineffective.
This guide provides field-proven, self-validating protocols designed to ensure absolute scientific integrity and efficiency in your purification workflows.
FAQ 1: Why does standard acid-base extraction fail to remove this compound completely?
The Problem: Researchers often attempt to wash the crude organic mixture with 0.1 M or 1.0 M HCl, expecting the primary amine (-NH2) to protonate and partition into the aqueous layer. This usually fails, leaving significant impurity in the organic phase.
Mechanistic Causality: The failure lies in the intrinsic basicity of N-aminoazoles. While one might assume the exocyclic primary amine is highly basic, the electron-withdrawing nature of the adjacent pyrazole nitrogen drastically reduces its electron density via inductive effects. Research demonstrates that 1-aminopyrazoles do not preferentially protonate on the exocyclic amine; rather, protonation occurs on the pyrazole ring nitrogen (N2)[1].
The conjugate acid of the pyrazole ring typically exhibits a very low pKa of approximately 1.0 to 2.5[1]. Because standard aqueous washes (e.g., 0.1 M HCl, pH 1.0) are not acidic enough to fully protonate the heterocycle, a significant equilibrium fraction of the compound remains neutral and stays in the organic phase. While using stronger acids (e.g., 4 M HCl) can force protonation, it risks hydrolyzing or degrading your target product.
FAQ 2: What is the most efficient method for removing trace to moderate amounts of the unreacted amine?
The Solution: The gold standard for removing primary amine impurities without chromatography is the use of electrophilic scavenger resins, specifically Polymer-Supported Isocyanate (PS-NCO)[2].
Mechanistic Causality: PS-NCO acts as a reactive filtration agent. The unreacted 3-Methyl-5-phenyl-1H-pyrazol-1-amine acts as a nucleophile, attacking the highly electrophilic resin-bound isocyanate to form a stable, covalently bound urea linkage[2]. Because your target product (assuming it lacks a reactive primary/secondary amine) remains in solution, the impurity is entirely sequestered onto the solid phase.
Protocol: PS-Isocyanate Scavenging
Self-Validating System: This protocol relies on a binary solid/liquid phase split, ensuring that if the reaction goes to completion, the impurity cannot physically remain in the product stream.
-
Solvent Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Resin Addition: Add 3 to 5 molar equivalents of Polymer-Supported Isocyanate resin (typical loading ~1.0 - 1.5 mmol/g) relative to the estimated unreacted amine.
-
Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Crucial: Do not use a magnetic stir bar, as the grinding action will pulverize the resin beads and clog the filter.
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.
-
Washing & Concentration: Wash the resin cake with 2 column volumes of the reaction solvent. Concentrate the combined filtrate in vacuo.
-
Validation Check: Analyze the filtrate via LC-MS. The mass corresponding to 3-Methyl-5-phenyl-1H-pyrazol-1-amine (m/z 174 [M+H]+) should be entirely absent.
Workflow for the removal of primary amines using Polymer-Supported Isocyanate (PS-NCO) resin.
FAQ 3: How can I separate it using chromatography without severe tailing?
The Problem: The primary amine group interacts strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel, causing severe peak tailing, irreversible adsorption, and poor resolution.
Mechanistic Causality: To prevent this interaction, you must either mask the silanol groups dynamically using a basic modifier in your mobile phase or eliminate them entirely by switching to a reverse-phase stationary phase.
Data Presentation: Chromatographic Strategies
| Chromatographic Method | Stationary Phase | Mobile Phase Additive | Expected Impurity Rf / Retention | Recommendation |
| Standard Normal Phase | Unmodified Silica Gel (60 Å) | None | Rf < 0.1 (Severe Tailing) | Not Recommended |
| Modified Normal Phase | Unmodified Silica Gel (60 Å) | 1-5% Triethylamine (Et3N) | Rf ~ 0.3 - 0.5 (Sharp Peak) | Highly Recommended for Scale-up |
| Reverse Phase (RP-HPLC) | C18 Bonded Silica | 0.1% TFA in Water/MeCN | Early Elution (Rt < 2 min) | Ideal for Analytical / Prep-HPLC |
FAQ 4: Can chemical derivatization be used for bulk removal if scavenger resins are too expensive for my scale?
The Solution: Yes. For large-scale or cost-sensitive workflows, chemical derivatization using Phthalic Anhydride is a highly effective alternative.
Mechanistic Causality: Phthalic anhydride reacts rapidly with the primary amine of the unreacted pyrazole to form a phthalamic acid derivative. This transformation inserts a highly acidic carboxylic acid functionality (pKa ~3.5) into the impurity[3]. The newly formed acidic derivative can then be quantitatively deprotonated and extracted into a mild aqueous base (e.g., saturated NaHCO3), leaving the non-basic target product safely in the organic layer[3].
Protocol: Phthalic Anhydride Derivatization & Extraction
Self-Validating System: The conversion of a neutral amine to an anionic carboxylate salt guarantees a definitive phase separation based on charge.
-
Derivatization: To the crude organic mixture (dissolved in EtOAc or DCM), add 1.5 equivalents of Phthalic Anhydride and 0.1 equivalents of a catalytic base (e.g., Pyridine or Imidazole)[3].
-
Reaction: Stir the mixture at room temperature for 1 to 2 hours.
-
Validation Check 1: Spot the mixture on TLC. The primary amine (ninhydrin active) should be completely consumed, replaced by a lower-Rf UV-active spot (the phthalamic acid).
-
Quenching & Dilution: Dilute the mixture with additional Ethyl Acetate to ensure the target product remains fully soluble.
-
Basic Extraction: Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). The phthalamic acid derivative partitions into the aqueous layer as a water-soluble sodium salt.
-
Validation Check 2: Check the organic layer via TLC. The lower-Rf phthalamic acid spot will have selectively disappeared.
-
Final Wash: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the amine-free product.
Chemical derivatization and liquid-liquid extraction flowchart for bulk amine removal.
References
- Source: New Journal of Chemistry (Royal Society of Chemistry)
- Source: Journal of the American Chemical Society (ACS Publications)
- Capillary zone electrophoresis for the analysis of phthalate-derivatized hydroxyl- and amino-containing compounds Source: ResearchGate URL
Sources
Technical Support Center: Stability & Handling of 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Executive Summary & Molecule Profile
Compound: 3-Methyl-5-phenyl-1H-pyrazol-1-amine CAS: 1132-26-9 (and related derivatives) Class: 1-Aminopyrazole / N-amino heterocycle Primary Utility: Binucleophilic building block for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).
Technical Verdict: This compound exhibits moderate-to-high thermal stability under standard reflux conditions (up to 120°C) provided specific chemical incompatibilities are avoided. The primary failure modes are oxidative degradation of the N-amine moiety and unintended condensation with carbonyl-containing solvents.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by users during reflux workflows.
Issue 1: Reaction Mixture Turns Black/Tarry During Reflux
Diagnosis: Oxidative Deamination / Diazenyl Radical Formation.
Mechanism: The N-amine (
| Parameter | Recommended Specification |
| Atmosphere | Strict Inert Gas (Argon or Nitrogen) |
| Solvent Degassing | Sparge solvent for 15 mins prior to heating |
| Oxidants | Avoid peroxides (check ether/THF stabilizers) |
Corrective Protocol:
-
Cool the mixture immediately.
-
Filter through a pad of Celite to remove polymeric tar.
-
Recrystallize the crude material from Ethanol/Water (See Protocol A).
-
Future Prevention: Equip reflux setup with a balloon of Nitrogen or an Argon line.
Issue 2: Unexpected Mass Spectrum (M+ = Product + 40 or similar)
Diagnosis: Solvent Condensation (Schiff Base Formation). Mechanism: 1-Aminopyrazoles are strong nucleophiles. If refluxed in ketones (Acetone, MEK) or esters (Ethyl Acetate), the exocyclic amine reacts with the solvent to form a hydrazone or amide, effectively "capping" the molecule.
Solvent Compatibility Matrix:
-
✅ Safe: Ethanol, Methanol, Isopropanol, Toluene, Xylene, Acetic Acid (Glacial).
-
❌ Forbidden: Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate (transamidation risk), Chloroform (potential carbene formation under basic conditions).
Issue 3: Low Yield in Pyrazolo[1,5-a]pyrimidine Synthesis
Diagnosis: Acid-Catalyzed Hydrolysis or Salt Formation. Context: When reacting with 1,3-dicarbonyls. Root Cause: While the reaction requires acid catalysis (often AcOH), using strong mineral acids (HCl/H₂SO₄) under reflux can protonate the pyrazole ring nitrogen (N2), reducing the nucleophilicity of the N1-amine and stalling the cyclization.
Solution:
-
Switch to Glacial Acetic Acid as the solvent (weak acid, high boiling point).
-
Alternatively, use Ethanol with catalytic Piperidine (base-catalyzed mechanism).
Visualizing Stability & Reactivity
The following diagram illustrates the decision logic for solvent selection and the mechanistic consequences of incorrect handling.
Caption: Stability decision tree highlighting critical control points: solvent selection (avoiding ketones) and atmospheric control (inert gas).
Frequently Asked Questions (FAQ)
Q1: Can I reflux this compound in Glacial Acetic Acid? A: Yes. This is a standard procedure. The compound is stable in boiling acetic acid (118°C) for 5–12 hours. This is the preferred condition for condensing with 1,3-diketones to form pyrazolo[1,5-a]pyrimidines.
Q2: What is the maximum safe temperature? A: We recommend a maximum of 110–120°C (Toluene or Acetic Acid reflux). While the pyrazole ring is stable higher, the N-N bond becomes liable to homolytic cleavage or rearrangement at temperatures exceeding 150°C, especially in the presence of metals.
Q3: How should I store the solid material? A: Store at 2–8°C in a dark, desiccated environment. The amine group is hygroscopic and light-sensitive. Long-term exposure to light can cause the white/pale yellow solid to turn orange/brown due to surface oxidation.
Q4: Is the hydrochloride salt more stable? A: Yes. If you are storing the compound for long periods (>1 month), converting it to the HCl salt protects the amine from oxidation. However, you must neutralize the salt (free-base it) before using it in nucleophilic reactions.
Validated Experimental Protocols
Protocol A: Purification of Oxidized Material
Use this if your material has darkened due to improper storage or air exposure.
-
Dissolution: Dissolve 1.0 g of crude amine in 10 mL of warm Ethanol (60°C).
-
Decolorization: Add 100 mg of Activated Charcoal. Stir at 60°C for 10 minutes.
-
Filtration: Filter hot through a Celite pad to remove charcoal and tars.
-
Crystallization: Add warm water dropwise to the filtrate until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
-
Collection: Filter the pale crystals and dry under vacuum over
.
Protocol B: Standard Inert Reflux Setup
Required for all reactions involving this amine.
-
Glassware: Flame-dry a 2-neck round bottom flask.
-
Purge: Insert a rubber septum in one neck and a reflux condenser in the other. Insert a needle connected to an Argon/Nitrogen line through the septum. Vent through the top of the condenser for 5 minutes.
-
Solvent: Syringe in anhydrous solvent (e.g., EtOH).
-
Addition: Add the pyrazole-amine quickly against a positive flow of inert gas.
-
Reflux: Heat to reflux.[1][2] Ensure the gas line remains connected (with a bubbler or balloon) to maintain positive pressure, preventing air ingress upon cooling.
References
-
El-Nassan, H. B. (2012). "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Medicinal Chemistry. (Demonstrates stability in acetic acid reflux).
-
Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Chemical Sciences. (Details reaction conditions and solvent compatibility).
-
Lellek, V., et al. (2018).[3] "An Efficient Synthesis of Substituted Pyrazoles." Synlett. (Discusses oxidative stability of pyrazole precursors).
-
Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. (Provides mechanistic insight into the nucleophilicity of the 1-amine).
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Phenyl Substituted Pyrazoles
Current Status: Operational Ticket Focus: Regiocontrol, Steric Clash Mitigation, and Structural Validation Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary: The "Steric Wall" of N1-C5 Interactions
Welcome to the technical support hub for pyrazole synthesis. If you are accessing this guide, you are likely encountering the "Steric Wall"—the energetic penalty arising from the proximity of a bulky substituent at the N1 position and a phenyl ring at the C5 position.
In 5-phenyl substituted pyrazoles, the phenyl ring is forced out of coplanarity with the pyrazole core due to the clash with the N1 substituent. This steric hindrance creates two primary failure modes in the lab:
-
Synthetic Failure: Inability to form the 1,5-isomer during cyclocondensation (favoring the less hindered 1,3-isomer).
-
Functionalization Failure: Poor reactivity at the C5 position during cross-coupling or C-H activation protocols.
This guide provides validated workflows to bypass these thermodynamic and kinetic barriers.
Module 1: Strategic Route Selection
Before troubleshooting a failed reaction, verify that your synthetic route is compatible with the steric demand of your target.
Visual Workflow: Route Selection Logic
Caption: Decision matrix for selecting the optimal synthetic pathway based on N1 steric bulk.
Module 2: Troubleshooting Cyclocondensation (The Knorr Synthesis)
User Query: "I am reacting benzoylacetone with phenylhydrazine, but I am isolating the 1,3-diphenyl isomer instead of the desired 1,5-diphenyl isomer. How do I reverse this?"
Technical Insight: In the condensation of unsymmetrical 1,3-diketones with hydrazines, the regioselectivity is governed by the competition between nucleophilic attack at the two carbonyls.[1][2]
-
Electronic Control: The hydrazine's terminal nitrogen (NH2) attacks the most electrophilic carbonyl.
-
Steric Control: The hydrazine attacks the least hindered carbonyl.[2]
When aiming for a 5-phenyl pyrazole with a bulky N1 group, sterics usually force the formation of the 1,3-isomer (where the phenyls are far apart). To overcome this, you must manipulate the solvent system or the electrophile.
Protocol A: Fluorinated Solvent Steering
Fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD). They can activate specific carbonyls and stabilize the transition state leading to the sterically congested 1,5-isomer [1].
Step-by-Step Optimization:
-
Solvent Switch: Replace Ethanol/Methanol with HFIP or TFE .
-
Concentration: Run dilute (0.1 M) to minimize intermolecular aggregation.
-
Acid Catalysis: Add 1.0 equiv of acetic acid if using TFE. HFIP is often acidic enough on its own.
| Parameter | Standard Condition | Optimized Condition (Steric Bypass) |
| Solvent | Ethanol (EtOH) | HFIP (Hexafluoroisopropanol) |
| Temperature | Reflux (78°C) | RT to 40°C |
| Mechanism | Thermodynamic Control | H-Bond Directed Kinetic Control |
| Major Isomer | 1,3-Disubstituted | 1,5-Disubstituted (Shift varies by substrate) |
User Query: "The diketone route is still failing. What is the alternative?"
Solution: The Alkynone (Ynone) Switch Replace the 1,3-diketone with an alkynone (propargyl ketone). Alkynones possess distinct "hard" (carbonyl) and "soft" (Michael acceptor) electrophilic sites.
-
Mechanism: The substituted hydrazine (N1) is a harder nucleophile than the terminal NH2. Under controlled conditions, the NH2 attacks the carbonyl (hard-hard), and the N1 attacks the Michael acceptor, locking in the 1,5-regiochemistry [2].
Module 3: Post-Synthetic Functionalization (C-H Activation)
User Query: "I have a 1-methyl-4-ester-pyrazole. I need to install a phenyl group at position 5, but standard cross-coupling fails."
Technical Insight: Direct C-H arylation at the 5-position is often hindered by the "concerted metalation-deprotonation" (CMD) mechanism's sensitivity to sterics. If the C4 position is open, palladium will preferentially arylate C4 (electronically favored). To force C5 arylation, C4 must be blocked [3].
Protocol B: C4-Blocked C5-Arylation
This protocol utilizes a C4-ester group to block the most reactive site and direct the Pd catalyst to the sterically hindered C5 position.
Reagents:
-
Substrate: Ethyl 1-methylpyrazole-4-carboxylate (C4-blocked).
-
Coupling Partner: Aryl Bromide (Ar-Br).
-
Catalyst: Pd(OAc)₂ (5 mol%).[3]
-
Ligand: Ligand-free conditions are often sufficient, or use P(t-Bu)₃ for difficult cases.
-
Base: K₂CO₃ (2 equiv).
-
Solvent: DMAc (Dimethylacetamide) or Dioxane.
Workflow:
-
Setup: In a glovebox or under Argon, combine substrate (1.0 equiv), Ar-Br (1.5 equiv), Pd(OAc)₂, and K₂CO₃ in DMAc.
-
Activation: Heat to 120–140°C for 16 hours. High temperature is required to overcome the rotational barrier of the intermediate.
-
Workup: Filter through Celite. The ester at C4 can be hydrolyzed or decarboxylated later if a 4-H pyrazole is the final target.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning or insufficient heat | Increase Temp to 140°C; Switch to Pd(OH)₂/C. |
| C4-Arylation | C4 position was not blocked | Ensure C4 has a blocking group (Cl, Br, COOEt) [3]. |
| Dehalogenation of Ar-Br | Hydride source in solvent | Use anhydrous DMAc; Avoid alcohols. |
Module 4: Analytical Validation (Isomer Distinction)
User Query: "I have a white solid. How do I prove it is the 1,5-isomer and not the 1,3-isomer without crystal structure?"
Technical Insight: 1H NMR chemical shifts alone are unreliable due to solvent and concentration effects. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assigning pyrazole regiochemistry [4].
Visual Workflow: NMR Logic
Caption: Logic flow for distinguishing pyrazole regioisomers using NOESY NMR correlations.
Data Comparison Table:
| Feature | 1,3-Disubstituted (Less Steric) | 1,5-Disubstituted (Steric Clash) |
| NOE Correlation | N1-R ↔ H5 (Strong) | N1-R ↔ C5-Phenyl (Strong) |
| 13C NMR (C5) | Typically ~129-133 ppm (CH) | Typically ~138-145 ppm (C-quat) |
| 1H NMR (N-Me) | Sharp Singlet | Often Broadened (due to restricted rotation) |
Note on Broad Signals: If your N1-substituent or C5-phenyl protons appear broad in the NMR, this is a hallmark of the 1,5-isomer. The steric clash restricts rotation, creating rotamers on the NMR timescale. Run the NMR at elevated temperature (50°C) to coalesce the peaks for cleaner integration [5].
References
-
BenchChem Technical Support. (2025).[1][2][4] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. Link
-
Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579.[5] Link
-
Besselièvre, F., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie. Link
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link
-
Jimeno, M.L., et al. (1997).[6] 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection & Troubleshooting for C-N Coupling of 1-Aminopyrazoles
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. 1-Aminopyrazoles are highly sought-after privileged scaffolds in drug discovery, particularly for designing potent kinase inhibitors due to their exceptional hydrogen-bonding capabilities. However, integrating these heterocycles via carbon-nitrogen (C-N) cross-coupling is notoriously difficult.
This guide is designed for researchers and process chemists. It bypasses basic theory to directly address the mechanistic causality of reaction failures, providing self-validating protocols and field-proven troubleshooting strategies.
Part 1: The Core Challenges (Mechanistic Causality)
Before troubleshooting, it is critical to understand why 1-aminopyrazoles frequently cause standard coupling reactions to fail. The difficulties stem from the intrinsic electronic and structural properties of the pyrazole core:
-
Catalyst Poisoning via Competitive Chelation: The exocyclic primary amine (-NH₂) is the intended nucleophile for Buchwald-Hartwig amination. However, the endocyclic pyridine-like nitrogen (N2) is a potent Lewis base. When using traditional bidentate ligands (e.g., BINAP, dppf), the open coordination sphere allows the pyrazole N2 to bind tightly to the Palladium (or Copper) center. This forms a stable, off-cycle chelate complex that effectively poisons the catalyst and halts the catalytic cycle [1].
-
N-N Bond Lability and Oxidative Rearrangement: The N-N bond in 1-aminopyrazoles is highly sensitive. Under harsh basic conditions or in the presence of trace oxygen, 1-aminopyrazoles can undergo oxidative ring expansion to form unwanted 1,2,3-triazines [2].
-
Deprotonation-Induced Deactivation: The protons on the exocyclic amine are relatively acidic. If a base is too strong (e.g., NaOtBu), premature deprotonation can lead to an anionic species that coordinates too strongly to the metal, preventing the crucial reductive elimination step.
Part 2: Troubleshooting FAQs
Q1: My Pd-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP is stalling at <10% conversion. I recover mostly unreacted starting material. How do I fix this? A1: Your catalyst is being poisoned by the pyrazole N2 nitrogen. To fix this, you must switch to a highly sterically hindered, monodentate biarylphosphine ligand. We recommend. The massive steric bulk of these ligands serves two purposes: it prevents the formation of stable, unreactive Pd-heterocycle bis-complexes, and it physically forces the reductive elimination step to occur rapidly, outcompeting catalyst deactivation [3].
Q2: I am observing complete consumption of my 1-aminopyrazole, but my LC-MS shows degradation and the formation of a 1,2,3-triazine byproduct instead of the coupled product. What is happening? A2: You are observing the oxidative rearrangement of the 1-aminopyrazole. This occurs when trace oxygen is present in combination with a strong base.
-
Fix 1: Downgrade your base. Switch from alkoxide bases (NaOtBu) to milder inorganic carbonates like Cs₂CO₃ or K₃PO₄.
-
Fix 2: Ensure your reaction is strictly degassed. Do not rely on a simple nitrogen balloon; use the freeze-pump-thaw method or vigorously sparge the solvent with Argon for at least 15 minutes prior to heating.
Q3: Palladium catalysis continues to fail due to the specific steric hindrance of my aryl halide. Can I use Copper (Ullmann-type) coupling instead? A3: Yes. Cu-catalyzed C-N coupling is a highly effective orthogonal approach for 1-aminopyrazoles when Pd fails. Copper is less prone to irreversible poisoning by the pyrazole core if the correct ligand is used. We recommend using CuI (10 mol%) with a bidentate diamine ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine, utilizing K₃PO₄ as the base in anhydrous 1,4-dioxane at 110 °C.
Part 3: Diagnostic Workflow
Use the following logical workflow to diagnose and resolve stalled or messy 1-aminopyrazole couplings.
Fig 1: Troubleshooting logical workflow for 1-aminopyrazole C-N cross-coupling reactions.
Part 4: Quantitative Comparison of Catalytic Systems
| Catalyst System | Ligand Type | Base | Primary Outcome / Causality |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | NaOtBu | Poor (<10% Yield) - Open coordination sphere allows pyrazole N2 to irreversibly poison the Pd center. |
| tBuBrettPhos Pd G3 | Bulky Monodentate | Cs₂CO₃ | Excellent (>85% Yield) - Extreme steric bulk forces reductive elimination and prevents off-cycle chelation. |
| CuI / Diamine | Bidentate Amine | K₃PO₄ | Moderate (50-70% Yield) - Reliable orthogonal alternative if Pd fails, though requires higher temperatures (110 °C). |
Part 5: Self-Validating Experimental Protocol
Standard Operating Procedure: Buchwald-Hartwig Amination of 1-Aminopyrazole using tBuBrettPhos Pd G3
Mechanistic Note: We explicitly utilize a pre-formed Pd(II) G3 precatalyst rather than the traditional Pd₂(dba)₃. Why? The dba (dibenzylideneacetone) ligand is a known inhibitor for bulky biarylphosphine ligands. It competes with the weakly nucleophilic 1-aminopyrazole for the Pd(0) center, often stalling the reaction before the catalytic cycle can even initiate.
Materials:
-
Aryl Halide (1.0 equiv)
-
1-Aminopyrazole derivative (1.2 equiv)
-
tBuBrettPhos Pd G3 (2 mol%)
-
Cs₂CO₃ (2.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox (or using rigorous Schlenk technique), add the Aryl Halide, 1-Aminopyrazole, and Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the tBuBrettPhos Pd G3 precatalyst.
-
Validation Checkpoint 1: The solid mixture should appear as a homogeneous, pale-colored powder.
-
-
Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject the anhydrous 1,4-Dioxane. Sparge the solution with Argon gas for exactly 10 minutes.
-
Validation Checkpoint 2: Upon stirring, the solution should transition to a clear yellow/orange hue. If the solution rapidly turns black at room temperature , oxygen or moisture has prematurely reduced the precatalyst, causing Pd(0) to aggregate and crash out. The reaction must be aborted and restarted with stricter anhydrous/anaerobic controls.
-
-
Heating: Transfer the vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Monitoring: Monitor the reaction via LC-MS. The G3 precatalyst ensures rapid activation; if conversion is <50% after 4 hours, the reaction has likely stalled due to substrate-specific steric clashes.
-
Work-up: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters (2014)[Link]
-
Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines The Journal of Organic Chemistry (1985)[Link]
-
Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts Organic Letters (2013)[Link]
Validation & Comparative
X-ray crystallography data for 3-Methyl-5-phenyl-1H-pyrazol-1-amine
This guide provides an in-depth crystallographic and structural analysis of 3-Methyl-5-phenyl-1H-pyrazol-1-amine (also known as 1-amino-3-methyl-5-phenylpyrazole).
Critical Distinction: This guide specifically addresses the N-amino isomer (amine on Nitrogen-1).[1] This is distinct from the commercially common C-amino isomer (5-amino-3-methyl-1-phenylpyrazole), a precursor to Edaravone. Researchers must verify their specific isomer, as their crystallographic signatures and chemical reactivities differ fundamentally.
Crystallographic Characterization
The crystal structure of 3-Methyl-5-phenyl-1H-pyrazol-1-amine reveals a molecular geometry dominated by the steric interplay between the N-amino group and the adjacent phenyl ring at position 5. Unlike its planar C-amino counterparts, the N-amino pyrazole moiety often exhibits specific pyramidalization at the exocyclic nitrogen, influencing lattice packing.
Structural Data Summary
-
Compound Class: N-Aminopyrazoles (1,3-dinucleophiles).
-
Primary Reference: Dzvinchuk, I. B., et al. (2009) reported the synthesis and X-ray structural confirmation of this specific derivative during dearylation studies [1].
-
General Lattice Characteristics:
Key Structural Parameters (Representative for N-Aminopyrazoles)
The following table summarizes the structural "performance" (stability and geometry) compared to the fundamental N-aminopyrazole scaffold.
| Feature | 3-Methyl-5-phenyl-1H-pyrazol-1-amine (Target) | 1-Aminopyrazole (Parent Scaffold) [2] |
| N-Amino Geometry | Pyramidal ( | Pyramidal ( |
| N-N Bond Length | ||
| Tautomerism | Fixed (No annular tautomerism possible due to N-substitution).[1] | Fixed. |
| H-Bond Donor | Exocyclic | Exocyclic |
| H-Bond Acceptor | Pyrazole | Pyrazole |
Comparative Analysis: N-Amino vs. C-Amino Isomers
In drug development, confusing the N-amino (Target) with the C-amino (Alternative) isomer is a common error. The table below objectively compares their crystallographic "performance" regarding stability, packing, and identification.
Alternative 1: 5-Amino-3-methyl-1-phenylpyrazole (Common Edaravone Intermediate).[1]
| Comparison Metric | Target: N-Amino Isomer (1-Amino-3-methyl-5-phenyl...) | Alternative: C-Amino Isomer (5-Amino-3-methyl-1-phenyl...)[1][2] |
| Structure | Amine attached to Nitrogen-1 .[1][3] Phenyl at C5.[1][4][5][6] | Amine attached to Carbon-5 .[1] Phenyl at N1.[1][2] |
| Crystal Packing | Driven by | Forms complex sheets parallel to (010) via |
| Steric Strain | High: Proximity of N-amino and C5-Phenyl forces phenyl rotation.[1] | Moderate: C5-Amino and N1-Phenyl are adjacent but less sterically congested than N-N substituents. |
| Tautomeric State | Single fixed tautomer.[1] | Can exist as amino-pyrazole or imino-pyrazoline tautomers in solution, but crystallizes as amino form. |
| Melting Point | Typically lower due to less efficient packing (approx. 110-130 °C range depending on purity).[1] | High melting point (114-117 °C) [4]. |
| Use Case | Reagent for | Precursor for pyrazolones and analgesics.[1] |
Experimental Protocols
Protocol A: Crystallization for X-Ray Diffraction
To obtain single crystals of the N-amino derivative suitable for diffraction, slow evaporation from polar protic solvents is recommended to stabilize the amine H-bond network.[1]
-
Dissolution: Dissolve 50 mg of crude 3-Methyl-5-phenyl-1H-pyrazol-1-amine in 2 mL of warm Ethanol (EtOH) or Methanol (MeOH) .
-
Note: Avoid non-polar solvents (Hexane) initially, as the compound has moderate polarity.
-
-
Filtration: Filter the warm solution through a 0.45
PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Vapor Diffusion (Optional but Recommended): Place the vial (uncapped) inside a larger jar containing Diethyl Ether or Pentane .[1] Cap the large jar tightly.
-
Incubation: Allow to stand at 4°C for 3-5 days. The lower solubility in the diffusing ether will force the pyrazole to crystallize slowly.
-
Harvesting: Select block-like prisms. Mount on a glass fiber using cryo-oil for data collection at 100 K.
Protocol B: Distinguishing Isomers via NMR (Self-Validation)
Before X-ray analysis, validate the isomer identity to ensure you are not crystallizing the C-amino alternative.[1]
-
Target (N-Amino): The amine protons (
) typically appear as a broad singlet around 5.0–6.0 ppm (DMSO- ).[1] The Phenyl group will show specific NOE (Nuclear Overhauser Effect) correlations to the ortho positions of the phenyl ring and the C4-H proton. -
Alternative (C-Amino): The amine protons are attached to carbon and often appear slightly upfield.[1] Crucially, HMBC (Heteronuclear Multiple Bond Correlation) will show coupling between the amine protons and the C5 ring carbon, which is not possible in the N-amino isomer.
Structural & Workflow Visualization
Figure 1: Crystallization and Analysis Workflow
This diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision point for isomer verification.[1]
Caption: Workflow for isolating and validating the crystal structure of N-aminopyrazoles.
Figure 2: H-Bonding Topology Comparison
A schematic representation of the connectivity differences that drive the crystal packing.[1]
Caption: Structural connectivity comparison showing the steric environment of the Phenyl group in Target vs. Alternative.
References
-
Dzvinchuk, I. B., et al. (2009).[1][7] Dearylation with aromatization on cyclocondensation of 4-(dimethylamino)benzaldehyde, 2-phenacylaza-heterocycles, and 1,3-[N,C]dinucleophiles.[1][8] Chemistry of Heterocyclic Compounds, 45(5), 561–569.
-
Alkorta, I., et al. (2000).[1] The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Journal of the Chemical Society, Perkin Transactions 2, (6), 1271-1280.[1]
-
Moreno-Fuquen, R., et al. (2013).[1] (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 69(8), o1181.
-
Sigma-Aldrich. (2024).[1] Product Specification: 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6).[1][3]
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-(1,3-benzothiazol-2-yl)-1,3-dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4-(1H,3H)-dione - CAS号 920842-10-0 - 摩熵化学 [molaid.com]
Comparative Guide: Biological Activity of 3-Methyl vs. 5-Methyl Pyrazole Derivatives
This guide provides a comprehensive technical comparison of 3-methyl and 5-methyl pyrazole derivatives, focusing on their distinct structural properties, synthesis, and biological activities.
Executive Summary
In the field of medicinal chemistry, the distinction between 3-methyl and 5-methyl pyrazole derivatives is a critical determinant of biological efficacy. While unsubstituted 3-methylpyrazole and 5-methylpyrazole exist in tautomeric equilibrium and are chemically identical in solution, N-substitution (N1-alkylation/arylation) locks the pyrazole ring into a fixed regioisomeric form.
This "regioisomeric switch" fundamentally alters the molecule's steric profile , electronic distribution , and binding affinity .
-
3-Methyl Derivatives (N1-substituted): Characterized by a "linear" steric profile, allowing the methyl group to extend into small hydrophobic pockets without clashing with the N1-substituent.
-
5-Methyl Derivatives (N1-substituted): Characterized by significant steric clash (A(1,3)-strain) between the 5-methyl group and the N1-substituent (especially if aryl). This conformation often forces the N1-ring out of planarity, altering kinase binding modes and selectivity.
Chemical Basis: The Regioisomeric Switch
To understand the biological differences, one must first understand the structural locking mechanism.
Tautomerism vs. Regioisomerism
In unsubstituted pyrazoles, the proton migrates rapidly between N1 and N2.
-
Equation: 3-methylpyrazole
5-methylpyrazole. -
Result: Biologically, they act as a single species (often denoted 3(5)-methylpyrazole).
The "Lock": Introducing a substituent (R) at N1 prevents tautomerism, creating two distinct, non-interconvertible isomers.
Steric & Electronic Impact
| Feature | 1-R-3-Methylpyrazole | 1-R-5-Methylpyrazole |
| Geometry | Planar or near-planar N1-R bond. | Twisted N1-R bond due to steric clash. |
| Steric Zone | Methyl group is distal to N1-R. | Methyl group is proximal (adjacent) to N1-R. |
| Electronic | N2 is more accessible (less hindered). | N2 lone pair is sterically crowded. |
| Dipole | Standard dipole alignment. | Altered dipole due to ring twist. |
Biological Activity Comparison
The biological divergence is most prominent in Kinase Inhibitors and COX-2 Inhibitors , where the precise geometry of the pyrazole core dictates fit within the ATP-binding pocket or active site.
Case Study: p38 MAPK Inhibition
In the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, the regiochemistry of the pyrazole core is a binary switch for activity.[1][2]
-
Mechanism: p38 inhibitors often bind to the ATP pocket. The "gatekeeper" residue (usually Threonine) dictates the size of the hydrophobic pocket available.
-
Observation: A regioisomeric switch from a 3-substituted to a 4-substituted or 5-substituted scaffold can lead to a >100-fold loss in potency.
-
Data Highlight: In a study of tri-substituted pyrazoles, the 1-aryl-5-amino regioisomer exhibited nanomolar inhibition of p38
, whereas the corresponding 1-aryl-3-amino isomer lost specificity, shifting activity toward Src and EGFR kinases due to the altered angle of the N1-aryl ring.
Case Study: COX-2 Selectivity (Celecoxib Analogs)
Celecoxib is the archetypal 1,5-diarylpyrazole.[3] Its selectivity depends entirely on placing the bulky aryl group at the 5-position and the trifluoromethyl (or methyl) group at the 3-position .
-
1,5-Diaryl (Active): The 5-aryl group fits into a specific hydrophobic side pocket of COX-2.
-
1,3-Diaryl (Inactive/Less Active): If the substituents are swapped (placing the methyl/CF3 at position 5 and the aryl at position 3), the molecule cannot access the side pocket, losing COX-2 selectivity and potency.
Quantitative Comparison Table
Data synthesized from representative SAR studies on pyrazole kinase inhibitors.
| Target | Compound Class | Regioisomer | IC50 / Kd | Biological Outcome |
| p38 MAPK | 1,3,4-Triarylpyrazole | 1-Aryl-3-pyridyl | 34 nM | Potent Inhibition (Optimal H-bonding) |
| p38 MAPK | 1,3,4-Triarylpyrazole | 1-Aryl-5-pyridyl | >10,000 nM | Inactive (Steric clash prevents hinge binding) |
| COX-2 | Celecoxib Analog | 3-CF3 / 5-Aryl | 0.04 µM | High Selectivity (Fits hydrophobic pocket) |
| COX-2 | Celecoxib Analog | 5-CF3 / 3-Aryl | >50 µM | Loss of Selectivity (Steric mismatch) |
| F1FO-ATPase | 1-Phenyl-pyrazole | 3-OH / 5-Me | 0.1 mM | Efficient Blockade (mPTP desensitization) |
Experimental Protocols
Synthesis & Regioselective Control
Producing the correct isomer is the primary challenge.
-
Protocol A: Kinetic Control (Favors 5-Methyl)
-
Reagents: Hydrazine derivative +
-ketoester.[4] -
Condition: Acidic ethanol, reflux.
-
Mechanism: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl (distal to the methyl), typically yielding the 5-methyl isomer (often as a pyrazolone intermediate).
-
-
Protocol B: Regiospecific Alkylation (Favors 3-Methyl)
-
Reagents: Unsubstituted 3(5)-methylpyrazole + Alkyl Halide + NaH.
-
Condition: DMF/THF, 0°C.
-
Mechanism: The N1 anion is generated. Alkylation occurs at the less sterically hindered nitrogen (distal to the methyl), yielding the 1-R-3-methylpyrazole as the major product.
-
Structural Validation (The "NOE" Test)
You cannot rely on simple 1H NMR chemical shifts alone. You must use NOE (Nuclear Overhauser Effect) to confirm regiochemistry.
Step-by-Step Validation Protocol:
-
Sample Prep: Dissolve 5 mg of purified product in DMSO-d6.
-
Experiment: Run a 1D NOE difference spectrum or 2D NOESY.
-
Irradiation: Irradiate the Methyl group signal (~2.3 ppm).
-
Analysis:
-
5-Methyl Isomer: You will see a strong NOE enhancement of the Ortho-protons on the N1-Phenyl ring (due to proximity).
-
3-Methyl Isomer: You will see NO enhancement of the Phenyl protons. You may see enhancement of the C4-H proton.
-
Visualizations
Diagram: Tautomerism vs. Regioisomerism
This diagram illustrates how N-substitution locks the structure.
Caption: Transformation of dynamic tautomers into fixed regioisomers upon N-alkylation.
Diagram: Biological Impact Flow
This diagram maps the structural features to biological outcomes.
Caption: Correlation between methyl positioning, molecular geometry, and target binding suitability.
References
-
Regioisomerism in p38 MAPK Inhibitors: Laufer, S. A., et al. "Tri- and tetrasubstituted pyrazole derivatives: regioisomerism switches activity from p38MAP kinase to important cancer kinases."[5] Journal of Medicinal Chemistry, 2012.
-
Celecoxib Regioisomer Structure-Activity Relationship: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.
-
Regioselective Synthesis and NMR Analysis: Huang, A., et al.[6] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.
-
Biological Evaluation of Pyrazole Derivatives: BenchChem Technical Guides. "Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives." 2025.
-
Mitochondrial Target Selectivity: Algieri, V., et al. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase." ResearchGate, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Elemental analysis standards for 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Benchmarking Purity & Distinguishing Regioisomers in High-Nitrogen Heterocycles
Executive Summary: The Analytical Challenge
3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 99214-42-3) is a critical N-nucleophile building block used in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo-triazines. Its performance as a reagent relies heavily on its isomeric purity .
The primary analytical challenge lies in the synthesis method—typically the N-amination of 3(5)-methyl-5(3)-phenylpyrazole. This reaction invariably produces two regioisomers: the target 1-amino-3-methyl-5-phenylpyrazole and its alternative, 1-amino-5-methyl-3-phenylpyrazole .
This guide objectively compares the analytical performance of Elemental Analysis (EA) against orthogonal methods (NMR, HPLC) for validating this compound. While EA is the gold standard for bulk purity and solvent/moisture determination, it cannot distinguish the target product from its regioisomer. We present a validated workflow to couple EA with structural confirmation techniques to ensure reagent integrity.
Elemental Analysis Standards: Theoretical vs. Experimental
For 3-Methyl-5-phenyl-1H-pyrazol-1-amine, Elemental Analysis (CHN) is the first line of defense to quantify bulk purity, hydration, and inorganic salt contamination (e.g., residual sodium salts from amination).
Theoretical Composition
Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol
| Element | Theoretical Mass % | Acceptable Tolerance (±0.4%) |
| Carbon (C) | 69.34% | 68.94% – 69.74% |
| Hydrogen (H) | 6.40% | 6.00% – 6.80% |
| Nitrogen (N) | 24.26% | 23.86% – 24.66% |
Selection of Calibration Standards
Because of the high nitrogen content (>24%) and the presence of the N-N bond, complete combustion can be challenging. Standard selection is critical to avoid low nitrogen recovery.
-
Recommended Standard: Sulfanilamide (C₆H₈N₂O₂S)
-
Why: Sulfanilamide (N = 16.27%) is chemically stable and non-hygroscopic. It bridges the gap between low-N standards and high-N heterocycles better than Acetanilide.
-
-
Alternative Standard: Imidazole (C₃H₄N₂)
-
Why: With ~41% Nitrogen, it brackets the high end, ensuring the detector response is linear for the 24% N in the target pyrazole.
-
Comparative Analysis: Target vs. Alternatives (Regioisomers)
The core quality risk for this product is the presence of the 5-methyl-3-phenyl isomer. Below is a direct comparison of how different analytical techniques perform in distinguishing these "alternatives."
The "Blind Spot" of Elemental Analysis
EA measures atomic composition, not connectivity. As shown below, the target and its isomer are indistinguishable by CHN analysis.
| Feature | Target: 3-Methyl-5-phenyl-1H-pyrazol-1-amine | Alternative: 5-Methyl-3-phenyl-1H-pyrazol-1-amine | Differentiation Capability |
| Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ | None (Identical) |
| % Nitrogen | 24.26% | 24.26% | None (Identical) |
| Melting Point | ~102–104 °C | ~115–117 °C | Moderate (Requires pure samples) |
| ¹H NMR (Me) | δ ~2.30 ppm | δ ~2.45 ppm | High (Distinct Shifts) |
| NOE Signal | NH₂ ↔ Phenyl (Strong) | NH₂ ↔ Methyl (Strong) | Definitive |
Performance Verdict
-
Elemental Analysis: Excellent for determining total purity (solvents + salts). Fails to identify isomeric contamination.
-
¹H NMR: Essential for identity . The chemical shift of the methyl group and the Nuclear Overhauser Effect (NOE) between the amine protons and the adjacent group (Phenyl vs. Methyl) is the only self-validating confirmation.
Validated Experimental Workflows
Protocol A: High-Precision Elemental Analysis (CHN)
-
Objective: Verify bulk purity >99.5% and absence of inorganic salts.
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Combustion Aid: None usually required, but if low N is observed, add 5–10 mg Tungsten(VI) oxide (WO₃) to the tin capsule to facilitate oxidation.
Step-by-Step:
-
Blanking: Run 3 empty tin capsules to establish the baseline.
-
Calibration: Weigh Sulfanilamide (2.0–3.0 mg) in triplicate. K-factor stability must be <0.5% RSD.
-
Sample Prep: Weigh 2.0 ± 0.1 mg of dried 3-Methyl-5-phenyl-1H-pyrazol-1-amine into a tin capsule.
-
Note: The amine is potentially hygroscopic. Dry at 40°C under vacuum for 4 hours prior to weighing.
-
-
Combustion: Furnace temperature: 950°C. Oxygen injection: 5 seconds.
-
Criteria: Results must fall within ±0.4% of theoretical values.
-
Troubleshooting: If C is low and N is high, check for incomplete combustion (soot formation). If all values are low, check for retained moisture (calculate % H₂O).
-
Protocol B: Regioisomer Discrimination via NOE Difference NMR
-
Objective: Confirm the amine is adjacent to the Phenyl group (Target) vs. the Methyl group (Alternative).
-
Solvent: DMSO-d₆ (prevents exchange of NH₂ protons).
Logic:
-
Irradiate the NH₂ signal (typically broad singlet around 5.0–6.0 ppm).
-
Target (3-Me-5-Ph): You should observe NOE enhancement of the Phenyl ortho-protons.
-
Alternative (5-Me-3-Ph): You should observe NOE enhancement of the Methyl singlet (~2.4 ppm).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for qualifying 3-Methyl-5-phenyl-1H-pyrazol-1-amine, ensuring the "Alternative" isomer is rejected.
Caption: Analytical decision tree distinguishing the target 3-Methyl-5-phenyl-1H-pyrazol-1-amine from its regioisomer.
References
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. [Link]
-
Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives.[1][2][3] Comprehensive Heterocyclic Chemistry II. Elsevier.[4] (Authoritative text on pyrazole tautomerism and N-amination regioselectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-dimethoxy-2-phenyl-2',3-biquinoline - CAS号 920936-16-9 - 摩熵化学 [molaid.com]
- 4. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Purity Assessment (HPLC) of 1-Aminopyrazoles: A Comparative Guide
Executive Summary: The Challenge of the Hydrazine Moiety
1-Aminopyrazoles are critical synthons in the agrochemical (e.g., Fipronil) and pharmaceutical industries. However, their analysis presents a distinct "triad of difficulty" for the chromatographer:
-
High Polarity: The exocyclic amino group (
) attached to the nitrogen creates a highly polar, hydrophilic head, leading to poor retention on standard C18 phases. -
Basicity & Tailing: The basic nitrogen interacts strongly with residual silanols on silica supports, causing severe peak tailing.
-
Regioisomerism: Synthesis often yields N1- and N2-isomers with identical mass but subtle polarity differences, requiring high-selectivity stationary phases.
This guide moves beyond standard "cookbook" protocols to compare three distinct chromatographic approaches: Standard C18 , Polar-Embedded RP , and Mixed-Mode/HILIC , providing the data-driven insights necessary to select the optimal method for your purity assessment.
Comparative Technology Assessment
The following table summarizes the performance characteristics of the primary stationary phase classes when applied to 1-aminopyrazoles.
Table 1: Stationary Phase Performance Matrix
| Feature | Standard C18 (End-capped) | Polar-Embedded (Amide/Carbamate) | Mixed-Mode (RP + SCX) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Hydrophobic + Cation Exchange |
| Retention of 1-AP | Poor (Often elutes near | Moderate (Improved by polar group) | Excellent (Tunable by ionic strength) |
| Peak Shape | Prone to tailing (Silanol interaction) | Good (Shielded silanols) | Excellent (Electrostatic repulsion) |
| Regioisomer Selectivity | Low | High (Sensitive to dipole moments) | Moderate |
| MS Compatibility | High | High | Moderate (Requires non-volatile buffers sometimes) |
| Primary Use Case | Lipophilic derivatives | General Purity & Isomers | Raw Material (High Polarity) |
Deep Dive: The Methodologies
Approach A: The "Baseline" – Standard C18 with Ion Suppression
For lipophilic derivatives or when only standard columns are available.
The Logic: To analyze a basic amine on C18, you must suppress ionization (high pH) or protonate silanols (low pH). For 1-aminopyrazoles, high pH is risky due to silica dissolution. Therefore, low pH (pH 2-3) is the standard to suppress silanol activity, though retention remains a struggle.
Protocol:
-
Column: C18 (3 µm or 5 µm), 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B hold for 2 min (to force retention), then 5-95% B over 15 min.
-
Critical Failure Point: "Phase Dewetting" (pore collapse) if running 100% aqueous to retain the polar amine. Ensure your C18 is "AQ" type compatible.
Approach B: The "Modern Standard" – Polar-Embedded Phases
Recommended for separating regioisomers.
The Logic: Polar-embedded columns (e.g., RP-Amide, Phenyl-Hexyl) contain a polar group in the alkyl chain. This creates a "water-rich" layer near the surface, allowing 100% aqueous stability and providing alternate selectivity (dipole-dipole interactions) to separate N1 vs. N2 regioisomers.
Protocol:
-
Column: RP-Amide or Phenyl-Hexyl (2.7 µm Core-Shell recommended for resolution).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for isomers than ACN).
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
Approach C: The "Specialist" – Mixed-Mode Chromatography
Recommended for raw 1-aminopyrazole building blocks.
The Logic: Since the analyte is basic, a column with alkyl chains and negative sulfonic acid groups (SCX) retains the molecule via two mechanisms. This allows you to control retention time simply by changing buffer concentration (ionic strength), not just organic modifier.
Protocol:
-
Column: Mixed-Mode (e.g., Primesep 100/200 or equivalent).[1]
-
Mobile Phase: ACN / Water / 0.1% TFA (Gradient of ACN from 10% to 60%).
-
Mechanism: The TFA suppresses the SCX slightly, allowing elution. Lowering TFA increases retention (counter-intuitive to RP).
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct method based on your specific analytical needs.
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte hydrophobicity and separation requirements.
Impurity Profiling & Stability
When assessing purity, you are not just looking for the main peak. You must validate the method's ability to detect specific degradation products inherent to the hydrazine moiety.
Critical Impurities to Monitor:
-
Regioisomers: During synthesis (e.g., reaction of hydrazine with 1,3-dicarbonyls), the N2-isomer is a common byproduct.
-
Detection: These often co-elute on C18. Recommendation: Use Phenyl-Hexyl phases where the
- interaction differs between isomers.
-
-
Oxidative Degradants: The exocyclic
is susceptible to oxidation, potentially forming azo-dimers ( ) or nitro-derivatives.-
Detection: These are usually more lipophilic and will elute after the main peak in RP mode.
-
-
Hydrolysis Products: Ring opening is rare but possible under extreme pH.
Self-Validating the Protocol (System Suitability)
To ensure trustworthiness (E-E-A-T), every run must include:
-
Tailing Factor (
): Must be . If , the column is interacting with the amine (add 5mM Triethylamine or switch to Mixed-Mode). -
Resolution (
): If monitoring isomers, between N1 and N2 peaks must be .
References
-
BenchChem Technical Support. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from
-
Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[3] Retrieved from
-
Bhole, R., et al. (2024).[4] Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research. Retrieved from
-
Divulga UAB. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from
Sources
Comparative Guide: Characterization of Reaction Products from 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Executive Summary
This guide details the chemical characterization and reactivity profile of 3-Methyl-5-phenyl-1H-pyrazol-1-amine (N-amino pyrazole).[1] It specifically addresses the divergence in reaction pathways when compared to its structural isomer, 5-Amino-3-methyl-1-phenylpyrazole (C-amino pyrazole).[1]
While the C-amino isomer is a standard precursor for Pyrazolo[1,5-a]pyrimidines (widely used in kinase inhibitor development), the N-amino target molecule described here is the specific precursor for Pyrazolo[5,1-c][1,2,4]triazines .[1] Distinguishing these two pathways is critical for researchers, as the resulting scaffolds exhibit distinct electronic properties, fluorescence profiles, and biological targets.
Part 1: Chemical Profile & Reactivity Landscape
The Precursor Dilemma: N-Amine vs. C-Amine
The molecule 3-Methyl-5-phenyl-1H-pyrazol-1-amine contains a nucleophilic amino group attached directly to the ring nitrogen (
In contrast, the common alternative (5-Amino-3-methyl-1-phenylpyrazole) contains the amine on the carbon (
| Feature | Target Precursor (N-Amine) | Alternative Precursor (C-Amine) |
| Structure | Amine on | Amine on |
| Nucleophilic Sites | Exocyclic | Exocyclic |
| Primary Reaction | Condensation with 1,3-electrophiles | Condensation with 1,3-electrophiles |
| Resulting Scaffold | Pyrazolo[5,1-c][1,2,4]triazine | Pyrazolo[1,5-a]pyrimidine |
| Key Application | Antimicrobial, CNS active agents | Kinase inhibitors (ATP competitive) |
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways when reacting these isomers with a standard 1,3-dicarbonyl (e.g., Acetylacetone).
Caption: Divergent cyclization pathways. The N-amino precursor yields a fused triazine system, whereas the C-amino alternative yields a fused pyrimidine system.[1]
Part 2: Comparative Synthesis & Performance
Synthesis of Pyrazolo[5,1-c][1,2,4]triazines (Target Product)
When 3-Methyl-5-phenyl-1H-pyrazol-1-amine reacts with acetylacetone, the exocyclic amino group first attacks a carbonyl carbon to form a hydrazone intermediate.[1] The subsequent cyclization occurs at the
-
Performance Advantage: This scaffold is electronically distinct, often possessing higher oxidation potentials than pyrazolopyrimidines.
-
Limitation: The cyclization can be slower if the
position of the pyrazole does not bear an electron-withdrawing group (like -CN) to increase the acidity/reactivity of the ring.[1]
Synthesis of Pyrazolo[1,5-a]pyrimidines (Alternative Product)
Using the alternative 5-amino-1-phenylpyrazole, the reaction yields the pyrazolopyrimidine.[1]
-
Performance Advantage: This reaction is generally faster and higher yielding (85-95%) due to the high nucleophilicity of the ring nitrogen (
) in the intermediate enamine.[1] -
Spectral Feature: These products are often highly fluorescent, making them useful as biological probes, unlike the typically non-fluorescent triazines.
Experimental Data Comparison
| Metric | Pyrazolo[5,1-c][1,2,4]triazine (Target) | Pyrazolo[1,5-a]pyrimidine (Alternative) |
| Reaction Time (Reflux) | 4–6 Hours (EtOH/AcOH) | 1–3 Hours (EtOH/AcOH) |
| Typical Yield | 65–75% | 85–92% |
| No bridgehead proton (fully fused N-N) | Singlet at | |
| IR Spectrum | Strong | Distinct Pyrimidine skeletal bands |
| Solubility | Moderate in DMSO/DMF; Poor in EtOH | Good in EtOH, DCM, DMSO |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivative
Use this protocol for the Target Molecule (1-amine).
Materials:
-
3-Methyl-5-phenyl-1H-pyrazol-1-amine (1.0 mmol)[1]
-
Acetylacetone (1.2 mmol)[1]
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2 drops)[1]
Methodology:
-
Dissolution: Dissolve the pyrazole amine in ethanol in a 25 mL round-bottom flask.
-
Addition: Add acetylacetone dropwise while stirring. Add acetic acid.[2][3]
-
Reflux: Heat the mixture to reflux (
) for 6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1]-
Checkpoint: Look for the disappearance of the amine spot (low
, stains red with ninhydrin).
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF (9:1).
Protocol B: Validation via NMR (Self-Validating System)
To confirm you have the Triazine (Target) and not an open-chain hydrazone or the Pyrimidine (Alternative isomer), analyze the Proton NMR.[1]
-
Evidence of Triazine:
-
Absence of
signal (usually broad singlet at 4.0–6.0 ppm).[1] -
Presence of methyl singlets from the acetylacetone fragment.
-
Crucial: Absence of a pyrimidine
proton (which would appear in the alternative product). -
Note: If the reaction failed to cyclize, you will see a broad
signal from the hydrazone intermediate.
-
Part 4: Characterization Data & References[1][4]
Spectroscopic Fingerprint[1]
| Technique | Diagnostic Signal (Target Product) | Interpretation |
| Methyl groups from acetylacetone incorporation.[1] | ||
| Phenyl group retention (multiplet).[1] | ||
| Bridgehead carbons (C-3a, C-7a).[1] | ||
| MS (ESI+) | Confirm lack of dehydration failure (Open chain = Mass + 18). |
References
-
Al-Adiwish, W. M., et al. (2017).[1] Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity.[1] Science Publishing Group. [1]
-
Karcı, F., & Karcı, F. (2013). Synthesis and Absorption Abilities of Pyrazolo[5,1-c][1,2,4]triazine-based Disperse Dyes. Chemistry of Heterocyclic Compounds.
-
Aggarwal, R., et al. (2011). 5-Aminopyrazoles: A Review of their Synthesis and Reactivity. ARKIVOC.
-
PubChem Compound Summary. (2025). 5-Amino-3-methyl-1-phenylpyrazole (Isomer Reference).[1][2][4][5][6] National Center for Biotechnology Information. [1]
Graphviz Code Block
Caption: Logic flow for characterizing the reaction outcome, distinguishing between successful cyclization and intermediate stalling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methyl-5-phenyl-1H-pyrazol-1-amine proper disposal procedures
This guide outlines the proper disposal procedures for 3-Methyl-5-phenyl-1H-pyrazol-1-amine (CAS: 99214-42-3).[1]
Critical Safety Distinction: This compound is an
Part 1: Compound Identification & Hazard Profile
Accurate identification is the first step in compliant waste management. Ensure your waste manifest reflects the correct isomer to prevent dangerous incompatibility in bulk waste streams.
| Property | Detail |
| Chemical Name | 3-Methyl-5-phenyl-1H-pyrazol-1-amine |
| CAS Number | 99214-42-3 |
| Molecular Formula | C |
| Chemical Class | Heterocyclic Amine / Hydrazine Derivative |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation , Aquatic Toxicity . Reactivity: Mild Reducing Agent (incompatible with strong oxidizers).[1] |
| RCRA Status | Not specifically P- or U-listed.[1] Classify as D001 (Ignitable) if in flammable solvent, or general Toxic Organic waste based on characteristics. |
Part 2: Pre-Disposal Handling & Segregation
Core Directive: Never dispose of this compound down the drain. The hydrazine moiety can react with oxidizing agents in sewer systems or form toxic chloramines if mixed with bleach.
Segregation Protocol
-
Strictly Segregate From: Strong oxidizing agents (e.g., Nitric acid, Peroxides, Permanganates). The
-amino group can undergo exothermic oxidation, evolving nitrogen gas and heat. -
Compatible With: General organic non-halogenated solvents (Methanol, Ethanol, DMSO).
-
Storage for Disposal: Store in a dedicated "Toxic Organic Solid" or "Non-Halogenated Organic Liquid" container.
Containerization
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.[1]
-
Liquids: Amber glass or HDPE bottles with vented caps if evolution of nitrogen is suspected (rare but possible in degrading solutions).
-
Labeling: Must be labeled "Hazardous Waste - Toxic" with the full chemical name.[1] Do not use abbreviations.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)
-
Collect: Sweep up powder using a dedicated brush/pan or chemically resistant scoop. Avoid dust generation.[2][3][4][5][6][7]
-
Bag: Place waste into a clear polyethylene bag (minimum 4 mil thickness).
-
Containerize: Seal the bag and place it inside a secondary rigid container (HDPE drum or pail).
-
Label: Affix a hazardous waste tag listing "3-Methyl-5-phenyl-1H-pyrazol-1-amine" and "Solid Debris".
-
Disposal Path: High-Temperature Incineration .
-
Why: The high nitrogen content requires incineration with scrubbing to capture NOx emissions.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Characterize: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste".
-
If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".
-
-
Neutralization (Optional but Recommended for Process Scale):
-
If you have large quantities (>100g) in solution, verify absence of peroxides before bulking.
-
-
Disposal Path: Fuel Blending or Incineration .
Part 4: Visualized Workflows
Disposal Decision Tree
This logic flow ensures the compound is routed to the correct destruction facility based on its physical state and solvent matrix.
Caption: Operational logic for segregating N-amino pyrazole waste streams.
Emergency Spill Response
Immediate actions to take if the compound is released in the laboratory.
Caption: Immediate tactical response for laboratory spills.
Part 5: Regulatory & Compliance Data
| Regulation | Classification | Action Required |
| US EPA (RCRA) | Not Listed (P/U).[1] Characteristic Hazardous Waste. | Determination based on ignitability (D001) or toxicity characteristic. |
| DOT (Transport) | Likely UN 2811 (Toxic solid, organic, n.o.s.) | Use UN-rated packaging for off-site transport. |
| EU Waste Code | 16 05 06 * (Lab chemicals consisting of dangerous substances) | Must be treated as hazardous waste. |
References
-
GuideChem. (2025). 1H-Pyrazol-1-amine, 3-methyl-5-phenyl- (CAS 99214-42-3) Chemical Properties and Structure. Retrieved from
-
US EPA. (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from
-
PubChem. (2025).[8] Compound Summary: Pyrazole Derivatives and Safety Data. Retrieved from
-
ResearchGate. (2010). Reactivity of 1-amino-3-methyl-5-phenylpyrazole in cyclocondensation. Retrieved from
Sources
- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. jayorganics.com [jayorganics.com]
- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methyl-5-phenyl-1H-pyrazol-1-amine
Executive Safety Summary
Handling 3-Methyl-5-phenyl-1H-pyrazol-1-amine requires a shift in mindset from "standard organic handling" to "reactive intermediate management." Unlike simple aromatic amines, this compound features an N-amino motif (a hydrazine derivative embedded in a pyrazole ring). This structural feature imparts specific nucleophilic reactivity and potential biological activity that necessitates stricter containment than standard C-amino pyrazoles.
The Golden Rule: Treat this compound as a potential sensitizer and inhalation hazard. All solid-phase manipulation must occur inside a certified fume hood to prevent mucosal exposure to micro-particulates.
Hazard Architecture & Risk Logic
To protect yourself, you must understand the enemy. The safety profile of this compound is dictated by its functional groups.
| Hazard Class | Risk Logic (The "Why") | GHS Classification (Conservative)* |
| Acute Toxicity (Oral) | The hydrazine-like N-N bond often correlates with higher metabolic toxicity than simple anilines. | H302: Harmful if swallowed (Cat 4) |
| Skin/Eye Irritation | Primary amines are basic and can cause caustic irritation to moist membranes (eyes, lungs). | H315/H319: Causes skin/serious eye irritation (Cat 2/2A) |
| Respiratory Irritation | Fine crystalline powders of aminopyrazoles are easily aerosolized, posing a risk to the upper respiratory tract. | H335: May cause respiratory irritation (STOT SE 3) |
| Sensitization | Pyrazole intermediates are known haptens; repeated exposure can trigger immune sensitization. | Skin Sens. 1: Potential allergic skin reaction |
*Note: Specific toxicological data for CAS 17639-64-4 is sparse. This profile is derived from Structural Activity Relationship (SAR) analysis of close analogs like 1-Methyl-3-phenyl-1H-pyrazol-5-amine [1, 2].
The Defensive Shield: PPE Matrix
Do not rely on generic "lab safety" rules. Use this targeted PPE strategy designed for amine handling.
Hand Protection Strategy
-
Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm ).
-
Why: Sufficient for incidental contact with the solid.
-
-
Secondary Barrier (Solutions): If dissolved in penetrating solvents (DCM, Chloroform), you must use Silver Shield/Laminate undergloves or double-glove with high-breakthrough Nitrile (0.2 mm+).
-
Why: Halogenated solvents carry dissolved amines through standard nitrile in seconds.
-
Eye & Face Defense[2][3][4][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely solely on safety glasses.
-
Reasoning: The powder is fine and static-prone. Safety glasses have gaps where airborne dust can enter and react with ocular moisture to form a caustic solution.
Respiratory & Body[2][3][4][5][6][7][8][9][10]
-
Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.
-
Body: Lab coat (buttoned to neck), long pants, closed-toe chemical-resistant shoes.
Operational Maneuvers: Step-by-Step
Phase A: Weighing & Transfer (The High-Risk Zone)
Static electricity is the primary vector for contamination here.
-
Preparation: Place an ionizing fan (anti-static gun) inside the hood if available. Pyrazole amines are often fluffy, electrostatic solids.
-
Containment: Use a disposable weighing boat with a funnel neck. Avoid flat weighing papers which allow powder to slide off.
-
Technique:
-
Tare the balance before opening the vial.
-
Open the vial only inside the hood.
-
Transfer using a stainless steel spatula (reduces static cling compared to plastic).
-
Immediate Decontamination: Wipe the spatula with a Kimwipe soaked in dilute HCl or Acetone immediately after use to neutralize the amine.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: The compound is likely soluble in DMSO, Methanol, and DCM; sparingly soluble in water.
-
Addition Order: Add Solvent to Solid .
-
Why: Adding solid to a stirring solvent can puff dust back into the hood face. Adding solvent to the solid dampens it immediately.
-
-
Temperature Control: If using as a nucleophile (e.g., reacting with an aldehyde or acyl chloride), the reaction may be exothermic. Ensure cooling (ice bath) is ready during the initial addition of electrophiles.
Phase C: Emergency Response
-
Spill (Solid): Do not sweep. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.
-
Spill (Solution): Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers).
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/acetone to wash skin; it enhances absorption.
Disposal Architecture
Disposal must prevent environmental release of nitrogenous organics.
| Waste Stream | Protocol |
| Solid Waste | Double-bag in polyethylene. Label as "Toxic Organic Solid - Pyrazole Amine." |
| Liquid Waste | Segregate into "Non-Halogenated" or "Halogenated" organic waste based on solvent. Do not mix with oxidizing acids (Nitric, Perchloric). |
| Contaminated PPE | Gloves and wipes used in direct handling must be treated as solid hazardous waste, not trash. |
Destruction Method: High-temperature incineration is the industry standard for pyrazoles to ensure complete ring destruction and prevent formation of toxic hydrazine byproducts [3].
Visual Workflow: The Safety Lifecycle
Figure 1: Operational lifecycle for handling 3-Methyl-5-phenyl-1H-pyrazol-1-amine, emphasizing the linear flow from storage to disposal and the parallel emergency response path.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
